molecular formula C9H17NO B7566277 1-(2-Methylprop-2-enyl)piperidin-4-ol

1-(2-Methylprop-2-enyl)piperidin-4-ol

カタログ番号: B7566277
分子量: 155.24 g/mol
InChIキー: VBUNSNULDRZBEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-Methylprop-2-enyl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylprop-2-enyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylprop-2-enyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-methylprop-2-enyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)7-10-5-3-9(11)4-6-10/h9,11H,1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNSNULDRZBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(2-Methylprop-2-enyl)piperidin-4-ol: Synthesis, Properties, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized saturated heterocycles serve as critical scaffolds for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-(2-Methylprop-2-enyl)piperidin-4-ol (also known as N-methallylpiperidin-4-ol) is a highly versatile, bifunctional building block. Featuring both a reactive secondary hydroxyl group and a tertiary amine bearing a sterically demanding methallyl moiety, this compound is strategically employed in the synthesis of advanced therapeutics, most notably Tyrosine Kinase Inhibitors (TKIs)[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere chemical descriptions. Here, we will dissect the structural logic of this molecule, establish a self-validating synthetic protocol, and explore the mechanistic rationale for its inclusion in oncology drug development.

Chemical Identity & Structural Logic

The utility of 1-(2-Methylprop-2-enyl)piperidin-4-ol stems from its orthogonal reactivity. The molecule is composed of a piperidin-4-ol core—a well-documented hydrophilic pharmacophore[2]—alkylated at the nitrogen atom with a 2-methylprop-2-enyl (methallyl) group.

  • The Hydroxyl Motif: Located at the C4 position, it provides a site for etherification, esterification, or cross-coupling, allowing for the attachment of bulky aromatic systems typical in kinase inhibitors.

  • The Methallyl Motif: The terminal alkene offers a handle for late-stage functionalization (e.g., olefin metathesis, epoxidation, or hydroboration), while the allylic methyl group provides a steric shield that can modulate the basicity of the piperidine nitrogen and improve metabolic stability.

Retrosynthesis Target 1-(2-Methylprop-2-enyl) piperidin-4-ol Core Piperidin-4-ol (Nucleophile) Target->Core Disconnection Alkyl Methallyl Chloride (Electrophile) Target->Alkyl Disconnection Base K2CO3 / MeCN (Acid Scavenger) Core->Base Reagent Alkyl->Base Reagent

Fig 1: Retrosynthetic logical disconnection of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Physical & Chemical Properties

Understanding the physicochemical properties of this intermediate is essential for optimizing downstream reactions and predicting its behavior in biological systems. The data below synthesizes known parameters of the parent piperidin-4-ol[2] and calculates the shifts induced by the methallyl substitution.

PropertyValue / DescriptionAnalytical Significance
IUPAC Name 1-(2-Methylprop-2-enyl)piperidin-4-olStandardized nomenclature for regulatory filing.
Molecular Formula C₉H₁₇NOConfirms atomic composition.
Molecular Weight 155.24 g/mol Critical for stoichiometric calculations.
SMILES String CC(=C)CN1CCC(O)CC1Used for in silico modeling and database querying.
Physical State Viscous liquid to low-melting solidN-alkylation disrupts the strong intermolecular hydrogen bonding seen in the solid parent piperidin-4-ol[2].
Boiling Point (Est.) ~220–240 °C (760 mmHg)Extrapolated from the parent compound (108–114 °C at 10 mmHg)[2]. Indicates suitability for short-path distillation.
LogP (Est.) 1.2 – 1.6The lipophilic methallyl group balances the hydrophilic hydroxyl, optimizing membrane permeability.

Experimental Protocol: N-Alkylation Synthesis

To ensure high yield and purity, the synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol must be executed via a controlled N-alkylation.

Causality in Reagent Selection:
  • Solvent (Acetonitrile): Chosen over DMF because MeCN is easily removed during aqueous workup, preventing emulsion formation. It is polar enough to dissolve the reagents but does not promote O-alkylation.

  • Base (Potassium Carbonate): A mild, heterogeneous inorganic base. It effectively scavenges the HCl byproduct to drive the reaction forward without being strong enough to deprotonate the C4-hydroxyl, thereby preventing unwanted side reactions.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidin-4-ol (1.0 equiv, 100 mmol) and anhydrous K₂CO₃ (2.0 equiv, 200 mmol) in 100 mL of anhydrous acetonitrile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 3-chloro-2-methylprop-1-ene (methallyl chloride, 1.1 equiv, 110 mmol) over 15 minutes to control the initial exothermic reaction.

  • Heating & Stirring: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting piperidin-4-ol on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). Validation: The complete disappearance of the highly polar baseline spot (piperidin-4-ol) confirms 100% conversion. Do not proceed to workup until this is verified.

  • Aqueous Workup: Cool to room temperature. Filter the heterogeneous mixture through a Celite pad to remove inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate in vacuo.

  • Extraction: Dissolve the crude residue in 100 mL of Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Characterization: Concentrate the organic layer and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM). Validate the final product via ¹H-NMR (looking for the terminal alkene protons at ~4.8 ppm) and LC-MS (m/z [M+H]⁺ = 156.2).

Workflow Step1 1. Reagent Mixing Piperidin-4-ol + Methallyl Cl Step2 2. Heating & Stirring 60°C, 12h in MeCN + K2CO3 Step1->Step2 Step3 3. Aqueous Workup Filter, Extract (EtOAc) Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Validation TLC Check & LC-MS Step4->Step5

Fig 2: Step-by-step experimental workflow for the N-alkylation synthesis protocol.

Applications in Drug Development: Tyrosine Kinase Inhibitors

The primary industrial and academic application of 1-(2-Methylprop-2-enyl)piperidin-4-ol is as a structural intermediate in the synthesis of novel Tyrosine Kinase Inhibitors (TKIs)[1].

Mechanistic Rationale

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that, when mutated or overexpressed, drive oncogenic cell proliferation. TKIs function by competitively binding to the ATP-binding pocket of the kinase domain.

When the 1-(2-Methylprop-2-enyl)piperidin-4-ol motif is integrated into a TKI scaffold (often via an ether linkage at the C4 position to an aromatic core):

  • Target Engagement: The basic piperidine nitrogen can form a critical salt bridge or hydrogen bond with acidic residues (e.g., Aspartate) in the solvent-exposed region of the kinase hinge.

  • Pharmacokinetic Optimization: The methallyl group increases the lipophilicity of the basic amine, improving the drug's ability to cross the lipid bilayer of tumor cells while preventing rapid oxidative dealkylation by Cytochrome P450 enzymes (due to steric hindrance).

TKIPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Downstream Downstream Signaling (PI3K/AKT) RTK->Downstream Phosphorylation Drug TKI Drug (Piperidine Motif) Drug->RTK Inhibits Proliferation Cell Proliferation Downstream->Proliferation Induces

Fig 3: Pharmacological signaling pathway showing TKI inhibition of RTK cascades.

Safety, Handling, and Toxicology

As with many functionalized piperidines, 1-(2-Methylprop-2-enyl)piperidin-4-ol requires stringent laboratory safety protocols. Based on the toxicological profile of its parent compound, piperidin-4-ol[3]:

  • Hazard Identification: The compound is classified as a skin and serious eye irritant. Inhalation of aerosols or vapors may cause severe respiratory tract irritation[2].

  • PPE Requirements: Handling must occur within a certified chemical fume hood. Operators must wear nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 mins), chemical splash goggles, and a standard laboratory coat[3].

  • Environmental Impact: Piperidine derivatives are generally water-soluble and can be mobile in environmental water systems. Waste must be segregated into halogen-free organic waste streams and incinerated by certified disposal facilities[3].

Sources

Mechanism of action of 1-(2-Methylprop-2-enyl)piperidin-4-ol in cellular models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, 1-(2-Methylprop-2-enyl)piperidin-4-ol is not a widely characterized compound in publicly accessible scientific literature. This guide, therefore, presents a comprehensive and strategic framework for the investigation of a novel chemical entity, using 1-(2-Methylprop-2-enyl)piperidin-4-ol as a primary case study. The methodologies and principles detailed herein are broadly applicable to the elucidation of the mechanism of action of any new small molecule.

Introduction

The journey of a novel bioactive compound from initial discovery to a potential therapeutic candidate is a meticulous process of scientific inquiry. The core of this endeavor lies in understanding its mechanism of action (MoA) at a cellular and molecular level. This guide provides a robust, multi-faceted strategy for characterizing the MoA of 1-(2-Methylprop-2-enyl)piperidin-4-ol, a compound for which public data is not currently available. We will proceed under the hypothetical assumption that this molecule has demonstrated a consistent and reproducible biological effect in a primary screening assay, thus warranting a deeper investigation into its functional dynamics within a cellular context.

Our approach is grounded in a philosophy of iterative discovery, where each experimental outcome informs the subsequent steps. We will begin with broad, unbiased profiling to generate initial hypotheses, followed by more targeted, hypothesis-driven experiments to validate and refine our understanding. This guide is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a scientifically rigorous and efficient investigation.

Part 1: Initial Target Deconvolution and Phenotypic Characterization

The primary objective of this initial phase is to move from a general observation of biological activity to the generation of testable hypotheses regarding the compound's molecular target and cellular effects.

In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential protein targets. This is achieved by comparing the chemical structure of 1-(2-Methylprop-2-enyl)piperidin-4-ol against databases of known bioactive molecules and their targets.

Methodology:

  • Chemical Structure Similarity Searching: Utilize platforms such as PubChem, ChEMBL, and SciFinder to identify compounds with structural similarity to 1-(2-Methylprop-2-enyl)piperidin-4-ol. The underlying principle is that structurally similar molecules often share similar biological targets.

  • Pharmacophore Modeling: If a group of structurally diverse compounds are found to elicit a similar phenotype, a pharmacophore model can be built to identify the essential chemical features responsible for their biological activity. This model can then be used to screen for potential protein targets that possess a complementary binding site.

  • Target Prediction Servers: Employ web-based tools like SwissTargetPrediction or SuperPred to predict potential protein targets based on the 2D structure of the compound. These tools leverage machine learning algorithms trained on large datasets of compound-target interactions.

Rationale: In silico approaches are a cost-effective and rapid way to generate a preliminary list of potential targets. This list, while not definitive, provides a valuable starting point for subsequent experimental validation and can help in the selection of appropriate cell lines and assays.

Broad-Spectrum Phenotypic Screening

High-content imaging and multi-parametric cellular assays offer an unbiased approach to characterizing the phenotypic changes induced by 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Experimental Protocol: Cell Painting Assay

The "Cell Painting" assay is a powerful high-content screening method that uses a cocktail of fluorescent dyes to label different cellular compartments. The resulting images are then analyzed to generate a detailed "phenotypic profile" of the cell's response to the compound.

  • Cell Culture: Plate a suitable cell line (e.g., U-2 OS human osteosarcoma cells, which are widely used for this assay due to their flat morphology) in 96- or 384-well microplates.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Methylprop-2-enyl)piperidin-4-ol for a predetermined time course (e.g., 24, 48 hours). Include appropriate positive and negative controls.

  • Staining: Stain the cells with a mixture of fluorescent dyes that label the nucleus (e.g., Hoechst), endoplasmic reticulum, Golgi apparatus, mitochondria, cytoskeleton, and RNA.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use specialized software (e.g., CellProfiler) to segment the images, identify individual cells, and extract hundreds of quantitative features related to morphology, intensity, and texture from each cellular compartment.

  • Data Analysis: Compare the phenotypic profile of the compound-treated cells to a reference database of profiles from compounds with known mechanisms of action.

Data Presentation: Phenotypic Profile Comparison

Feature Class1-(2-Methylprop-2-enyl)piperidin-4-olCompound X (Known Kinase Inhibitor)Compound Y (Known Microtubule Destabilizer)
Nuclear SizeIncreasedNo significant changeDecreased
Mitochondrial TextureClusteredNo significant changeElongated
Cytoskeletal IntegrityDisruptedNo significant changeSeverely Disrupted
Golgi FragmentationModerateNo significant changeHigh

Rationale: This unbiased approach can reveal unexpected cellular effects and help to classify the compound's MoA by comparing its phenotypic signature to those of well-characterized reference compounds.

Workflow for Initial Phenotypic Characterization

G cluster_0 In Silico Analysis cluster_1 In Vitro Phenotyping A 1-(2-Methylprop-2-enyl)piperidin-4-ol Structure B Similarity Searching (PubChem, ChEMBL) A->B C Target Prediction (SwissTargetPrediction) A->C D List of Putative Targets B->D C->D H Phenotypic Profile Generation D->H Informs Hypothesis E Cell Line Selection (e.g., U-2 OS) F Compound Treatment E->F G High-Content Imaging (Cell Painting Assay) F->G G->H

Caption: Initial workflow for target deconvolution and phenotypic profiling.

Part 2: Target Identification and Validation

The hypotheses generated in Part 1 must now be rigorously tested through direct biochemical and cellular assays.

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to physically isolate the protein targets of a compound from a complex cellular lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Synthesize an analog of 1-(2-Methylprop-2-enyl)piperidin-4-ol that incorporates a linker and a reactive group for covalent attachment to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Capture: Incubate the cell lysate with the immobilized compound. The protein targets will bind to the compound on the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive inhibitor (e.g., an excess of the free compound) or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Rationale: This method provides direct physical evidence of a compound-protein interaction. The use of a competitive elution with the free compound is a critical self-validating step to distinguish true binders from non-specific interactions.

Cellular Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) is a technique that allows for the confirmation of target engagement in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 1-(2-Methylprop-2-enyl)piperidin-4-ol or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Data Presentation: CETSA Melt Curve

Temperature (°C)Vehicle Control (% Soluble Protein)1-(2-Methylprop-2-enyl)piperidin-4-ol (% Soluble Protein)
40100100
459598
508092
555085
602060
65530

Signaling Pathway for Target Validation

G A 1-(2-Methylprop-2-enyl)piperidin-4-ol B Putative Target Protein (in cell lysate) A->B Binding C Compound-Target Complex B->C D Increased Thermal Stability C->D E CETSA D->E Measured by F Validated Target Engagement E->F

Caption: Conceptual pathway for target validation using CETSA.

Part 3: Elucidation of Downstream Signaling Pathways

Once a direct target has been validated, the next critical step is to understand how the modulation of this target by 1-(2-Methylprop-2-enyl)piperidin-4-ol affects downstream cellular signaling pathways.

Phospho-Proteomic Profiling

Many signaling pathways are regulated by protein phosphorylation. A global analysis of changes in protein phosphorylation upon compound treatment can provide a snapshot of the affected signaling networks.

Experimental Protocol: Phospho-Proteomic Analysis by Mass Spectrometry

  • Cell Treatment and Lysis: Treat cells with 1-(2-Methylprop-2-enyl)piperidin-4-ol and a vehicle control for various time points. Lyse the cells under conditions that preserve phosphorylation states (i.e., with phosphatase inhibitors).

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation levels.

  • Bioinformatic Analysis: Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify the signaling pathways that are significantly affected by the compound treatment.

Rationale: This unbiased, systems-level approach can reveal the broader impact of the compound on cellular signaling and can help to connect the direct target to the observed cellular phenotype.

Targeted Validation of Pathway Modulation

The results from the phospho-proteomic screen should be validated using more traditional, hypothesis-driven methods.

Experimental Protocol: Western Blotting for Key Signaling Nodes

  • Hypothesis Generation: Based on the phospho-proteomic data, identify key proteins in the most significantly altered pathways.

  • Cell Treatment and Lysis: Treat cells with a dose-response of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

  • Western Blotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated (active or inactive) forms of the target proteins.

  • Quantification: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the protein of interest.

Workflow for Downstream Pathway Analysis

G A Validated Target C Phospho-Proteomic Screen (LC-MS/MS) A->C Modulation leads to B 1-(2-Methylprop-2-enyl)piperidin-4-ol Treatment B->C D Identification of Affected Pathways C->D E Hypothesis Generation D->E F Targeted Western Blot Validation E->F G Confirmed Downstream Signaling Effects F->G

Caption: Workflow for identifying and validating downstream signaling effects.

Conclusion

The comprehensive framework outlined in this guide provides a systematic and rigorous approach to elucidating the mechanism of action of a novel compound, exemplified by 1-(2-Methylprop-2-enyl)piperidin-4-ol. By integrating in silico prediction, unbiased phenotypic screening, direct target identification, and downstream pathway analysis, researchers can build a holistic understanding of a compound's biological activity. Each step is designed to be self-validating and to inform the next, ensuring an efficient and scientifically sound investigation. This iterative process is fundamental to the successful translation of a promising bioactive molecule into a well-characterized lead compound for drug development.

References

As this guide is a framework for the investigation of a novel compound, the references provided below are to the methodologies and platforms mentioned.

  • PubChem: National Center for Biotechnology Information. PubChem. [Link]

  • ChEMBL: European Bioinformatics Institute. ChEMBL. [Link]

  • SciFinder: CAS. SciFinder. [Link]

  • SwissTargetPrediction: Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]

  • Cell Painting Assay: Bray, M. A., et al. (2016). Cell Painting, a high-content screening platform for phenotypic drug discovery. Nature Protocols, 11(9), 1757–1774. [Link]

  • CellProfiler: Carpenter, A. E., et al. (2006). CellProfiler: image analysis software for identifying and quantifying cell phenotypes. Genome Biology, 7(10), R100. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Ingenuity Pathway Analysis: QIAGEN. Ingenuity Pathway Analysis. [Link]

  • DAVID Bioinformatics Resources: Database for Annotation, Visualization and Integrated Discovery (DAVID). [Link]

Pharmacokinetic Profiling of 1-(2-Methylprop-2-enyl)piperidin-4-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly explores complex alicyclic amines, the pharmacokinetic (PK) profiling of compounds like 1-(2-Methylprop-2-enyl)piperidin-4-ol requires a highly mechanistic approach. This molecule features a basic piperidine core, a 4-hydroxyl group, and an N-substituted 2-methylprop-2-enyl (methallyl) moiety. These distinct structural elements present a multi-faceted metabolic liability profile, necessitating rigorous in vitro and in vivo evaluation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we dissect the causality behind each experimental parameter, ensuring that your profiling workflows are not just procedural, but predictive, self-validating, and aligned with the latest regulatory standards [1].

Mechanistic Biotransformation Pathways

Understanding the structural liabilities of 1-(2-Methylprop-2-enyl)piperidin-4-ol is the first step in designing a robust PK assay. The molecule is subject to three primary biotransformation routes:

  • N-Dealkylation (CYP3A4 / CYP2D6): The methallyl group is highly susceptible to oxidative cleavage. Research on 4-aminopiperidines demonstrates that the 4-hydroxyl group acts as a critical hydrogen bond donor/acceptor (interacting with Ser119 in the CYP3A4 active site), which optimally juxtaposes the N-alkyl group against the heme porphyrin for α -carbon abstraction [2]. This results in the formation of piperidin-4-ol and a methacrolein byproduct [3].

  • Glucuronidation (UGT1A4 / UGT2B7): The 4-hydroxyl group serves as a direct site for Phase II conjugation via UDP-glucuronosyltransferases (UGTs), leading to rapid systemic clearance if not sterically hindered.

  • Olefin Epoxidation (CYP450): The terminal alkene of the methallyl group is a classical structural alert. CYP-mediated oxidation can yield a reactive epoxide intermediate, posing potential toxicological liabilities (e.g., covalent binding to off-target proteins).

MetabolicPathways Parent 1-(2-Methylprop-2-enyl) piperidin-4-ol (Parent Compound) NDealkyl Piperidin-4-ol (N-Dealkylation) Parent->NDealkyl CYP3A4 / CYP2D6 (Oxidative Cleavage) Methacrolein Methacrolein / Aldehyde (Byproduct) Parent->Methacrolein CYP3A4 / CYP2D6 Glucuronide O-Glucuronide Conjugate (Phase II Metabolism) Parent->Glucuronide UGT1A4 / UGT2B7 (Direct Conjugation) Epoxide Epoxide Intermediate (Reactive Metabolite) Parent->Epoxide CYP450 (Olefin Oxidation)

Fig 1. Primary biotransformation pathways of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

In Vitro Pharmacokinetic Profiling Protocols

To accurately predict human clearance ( CLH​ ), we must isolate Phase I (CYP) and Phase II (UGT) metabolism. The following protocols are designed as self-validating systems , ensuring batch-to-batch reproducibility.

Phase I Microsomal Stability Assay (CYP450)

Causality: We pre-incubate the compound with microsomes before adding NADPH. This thermal equilibration prevents artificial reaction lag times, ensuring the linear phase of depletion is captured accurately for intrinsic clearance ( CLint​ ) calculation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 µM of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to verify the metabolic competency of the HLM batch.

Phase II Glucuronidation Assay (UGT)

Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum (ER). Standard microsomes present a lipid bilayer barrier to the highly polar UDP-glucuronic acid (UDPGA) cofactor. We utilize the pore-forming peptide Alamethicin to perforate the membrane, granting UDPGA unrestricted access to the UGT active site without denaturing the enzyme [4].

Step-by-Step Methodology:

  • Pore-Formation: Treat HLM (0.5 mg/mL) with Alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes.

  • Incubation Mixture: Add the test compound (1 µM) in 100 mM Tris-HCl buffer (pH 7.5) with 5 mM MgCl2​ . Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add UDPGA (final concentration 5 mM) to initiate the reaction.

  • Sampling & Quenching: Sample at 0, 15, 30, 60, and 120 minutes, quenching with ice-cold acetonitrile.

  • Self-Validation Control: Include 7-Hydroxycoumarin as a positive control to verify successful pore-formation and UGT activity.

Standard In Vitro PK Parameters

Summarizing the quantitative outputs of these assays provides a clear go/no-go decision matrix for lead optimization.

ParameterAssay SourceTarget Threshold for PiperidinesImplications for 1-(2-Methylprop-2-enyl)piperidin-4-ol
CLint,CYP​ HLM + NADPH< 30 µL/min/mgHigh values indicate rapid N-dealkylation of the methallyl group.
CLint,UGT​ HLM + UDPGA< 20 µL/min/mgHigh values indicate rapid 4-OH conjugation.
t1/2​ (In Vitro) Depletion Plot> 45 minutesDetermines dosing frequency requirements.
CYP Inhibition ( IC50​ ) Recombinant CYPs> 10 µM (CYP3A4/2D6)Evaluates Drug-Drug Interaction (DDI) risk [1].

In Vivo Pharmacokinetic Profiling (Rodent Model)

In vitro data must be contextualized within a living system where absorption, distribution, and physiological blood flow dictate actual exposure.

Step-by-Step Methodology:

  • Subject Selection: Male Sprague-Dawley (SD) rats (200-250g), fasted overnight (n=3 per route).

  • Formulation:

    • Intravenous (IV): 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline (ensures complete dissolution).

    • Per Os (PO): 10 mg/kg in 0.5% Methylcellulose (mimics oral tablet dispersion).

  • Administration & Sampling: Administer doses and collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Extract plasma via protein precipitation (3:1 Acetonitrile:Plasma).

  • Bioanalysis: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to the parent mass ( [M+H]+ 156.2 m/z).

Typical In Vivo PK Parameters
PK ParameterDescriptionExpected Profile for Piperidin-4-ols
Cmax​ Maximum plasma concentrationModerate, blunted by first-pass UGT metabolism.
Tmax​ Time to maximum concentration0.5 – 1.0 hours (rapid gastric absorption due to basic pKa).
AUC0−∞​ Total systemic exposureHighly dependent on the stability of the methallyl group.
Vss​ Volume of distribution at steady state> 2 L/kg (Extensive tissue distribution driven by basic amine).
%F Oral Bioavailability20% - 40% (Limited by hepatic first-pass extraction).

IVIVE & Data Interpretation Workflow

In Vitro to In Vivo Extrapolation (IVIVE) bridges the gap between the bench and the organism. By scaling the CLint​ obtained from the microsomal assays using physiological scalars (e.g., microsomal protein per gram of liver, liver weight per kg of body weight), we predict the hepatic clearance ( CLH​ ). If the observed in vivo clearance significantly exceeds the predicted CLH​ , we must investigate extrahepatic metabolism (e.g., intestinal UGTs) or active renal secretion.

PKWorkflow InVitro In Vitro Profiling (HLM, RLM, UGTs) Bioanalysis LC-MS/MS Bioanalysis InVitro->Bioanalysis Metabolite ID IVIVE IVIVE Modeling (Clearance Prediction) Bioanalysis->IVIVE Intrinsic Clearance InVivo In Vivo PK (Rodent IV/PO) IVIVE->InVivo Dose Selection Safety Safety & Tox Assessment InVivo->Safety Exposure Margins

Fig 2. Integrated in vitro to in vivo extrapolation (IVIVE) pharmacokinetic workflow.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: ACS Medicinal Chemistry Letters, 2(8), 638–643 (2011). URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Source: Molecules, 26(7), 1917 (2021). URL: [Link]

  • Title: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Source: Drug Metabolism and Disposition, 28(5), 560-566 (2000). URL: [Link]

The Metabolic Fate of 1-(2-Methylprop-2-enyl)piperidin-4-ol: A Technical Guide to Biotransformation Pathways and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic profile of novel synthetic building blocks and pharmacophores is a critical juncture in drug development. 1-(2-Methylprop-2-enyl)piperidin-4-ol (also known as 1-methallylpiperidin-4-ol) is a structurally dense molecule featuring three distinct metabolic liabilities: a tertiary amine, a terminal alkene (methallyl group), and a secondary alcohol. This whitepaper synthesizes established principles of xenobiotic metabolism to map the primary biotransformation pathways of this compound, detailing the enzymatic causality, structural vulnerabilities, and the self-validating experimental protocols required for robust metabolite identification.

Structural Liability Analysis & Enzymatic Causality

The metabolic trajectory of a molecule is dictated by its electron density, steric hindrance, and affinity for specific enzyme active sites. For 1-(2-Methylprop-2-enyl)piperidin-4-ol, the biotransformation is driven by the following structural motifs:

  • The Tertiary Piperidine Nitrogen: Tertiary amines are highly susceptible to oxidative cleavage. The steric bulk of the methallyl group influences its binding orientation within the active site of Cytochrome P450 3A4 (CYP3A4), juxtaposing the α -carbon near the heme iron for hydrogen atom abstraction[1]. Additionally, the nucleophilic nitrogen lone pair is a prime target for direct oxygenation by Flavin-containing monooxygenase 3 (FMO3)[2][3].

  • The Methallyl Group (Terminal Alkene): The π -bond of the 2-methylprop-2-enyl moiety is an electron-rich center. CYP450 enzymes readily donate an activated oxygen atom across this double bond to form a reactive oxirane (epoxide) intermediate[4][5].

  • The C4-Secondary Hydroxyl: The free hydroxyl group at position 4 bypasses Phase I functionalization and acts as a direct handle for Phase II conjugation. It is specifically targeted by UDP-glucuronosyltransferases (primarily UGT2B7), which append a bulky, polar glucuronic acid moiety to facilitate renal excretion[6][7].

Primary Metabolites and Mechanistic Pathways

Based on the structural liabilities, the primary metabolites of 1-(2-Methylprop-2-enyl)piperidin-4-ol are classified into four dominant pathways:

M1: Piperidin-4-ol (N-Dealkylation)

Enzyme: CYP3A4 (Primary), CYP2D6 (Secondary)[8]. Mechanism: CYP3A4 initiates a single-electron transfer or direct hydrogen atom abstraction at the α -carbon of the methallyl group. This forms a carbon-centered radical that rapidly undergoes oxygen rebound to form an unstable carbinolamine intermediate. The carbinolamine spontaneously collapses, cleaving the C-N bond to yield the secondary amine piperidin-4-ol and releasing methacrolein as a reactive byproduct[1].

M2: 1-(2-Methyloxiran-2-ylmethyl)piperidin-4-ol (Epoxidation)

Enzyme: CYP3A4, CYP2E1. Mechanism: The terminal alkene undergoes epoxidation via the insertion of the ferryl-oxo ( FeIV=O ) species of the CYP450 heme into the π -bond, generating 1-(2-methyloxiran-2-ylmethyl)piperidin-4-ol [5]. This epoxide is chemically reactive and may subsequently be hydrolyzed by microsomal epoxide hydrolase (mEH) into a stable diol.

M3: 1-(2-Methylprop-2-enyl)piperidin-4-yl β -D-glucuronide (Glucuronidation)

Enzyme: UGT2B7. Mechanism: UGT2B7 catalyzes the nucleophilic attack of the C4-hydroxyl oxygen on the anomeric carbon of uridine diphosphate glucuronic acid (UDPGA). This Phase II conjugation drastically increases the topological polar surface area (TPSA) of the molecule, forming a highly water-soluble O-glucuronide [7][9].

M4: 1-(2-Methylprop-2-enyl)piperidin-4-ol N-oxide (N-Oxidation)

Enzyme: FMO3. Mechanism: Unlike CYPs, which typically oxidize carbon atoms, FMO3 directly oxygenates soft nucleophiles. The -hydroperoxyflavin intermediate of FMO3 transfers an oxygen atom directly to the lone pair of the piperidine nitrogen, forming a stable N-oxide [3][10].

Metabolism Parent 1-(2-Methylprop-2-enyl)piperidin-4-ol (Parent Compound) NDealkyl Piperidin-4-ol (N-Dealkylation) Parent->NDealkyl CYP3A4 Epoxide 1-(2-Methyloxiran-2-ylmethyl)piperidin-4-ol (Epoxidation) Parent->Epoxide CYP450 Glucuronide Parent 4-O-Glucuronide (Glucuronidation) Parent->Glucuronide UGT2B7 NOxide Parent N-oxide (N-Oxidation) Parent->NOxide FMO3

Primary metabolic pathways of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Experimental Protocols for Metabolite Identification

To ensure scientific integrity, metabolic profiling must utilize self-validating workflows. The following protocols outline the methodology for identifying and quantifying the metabolites of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Protocol A: Phase I & II Human Liver Microsome (HLM) Assay

This assay determines intrinsic clearance ( CLint​ ) and generates metabolites for LC-MS/MS structural elucidation.

Step 1: Matrix Preparation Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Suspend pooled Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Add 1-(2-Methylprop-2-enyl)piperidin-4-ol to a final concentration of 1.0 μ M. Causality Note: MgCl2​ is essential as a cofactor for the stabilization of the nucleotide binding domains of the enzymes.

Step 2: Pathway-Specific Initiation

  • For Phase I (CYP/FMO): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • For Phase II (UGT): Add Alamethicin (25 μ g/mL) and pre-incubate on ice for 15 minutes to create pores in the microsomal membranes, granting the enzyme access to the UDPGA cofactor. Initiate with UDPGA (2 mM) and NADPH (1 mM).

Step 3: Reaction Quenching & Internal Standardization At predefined time points (0, 15, 30, 45, 60 minutes), extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile. The quench solution must contain a stable isotopically labeled internal standard, such as Piperidin-4-ol-d9 (100 ng/mL), to correct for matrix effects and extraction recovery[11].

Step 4: Centrifugation and LC-MS/MS Analysis Vortex the quenched samples for 2 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to autosampler vials. Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., QTRAP) operating in positive electrospray ionization (ESI+) mode.

Protocol B: Recombinant Enzyme Phenotyping (Self-Validation)

To definitively prove which enzyme is responsible for which metabolite, conduct parallel incubations using recombinant human enzymes (rCYP3A4, rUGT2B7, rFMO3).

  • Control Validation: Introduce selective chemical inhibitors to the HLM assay to validate causality. Use Ketoconazole (1 μ M) to selectively inhibit CYP3A4-mediated N-dealkylation, and Methimazole (100 μ M) to inhibit FMO3-mediated N-oxidation. If M1 formation ceases in the presence of Ketoconazole, CYP3A4 causality is validated.

Workflow Step1 1. Matrix Preparation (HLM + Buffer + Substrate) Step2 2. Reaction Initiation (Add NADPH / UDPGA) Step1->Step2 Step3 3. Time-Course Quenching (Cold ACN + Piperidin-4-ol-d9 IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 15,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite ID & Clearance) Step4->Step5

Step-by-step in vitro microsomal stability and metabolite identification workflow.

Quantitative Data Summary

The following table summarizes the predicted metabolic parameters and mass shifts for the primary biotransformation pathways of 1-(2-Methylprop-2-enyl)piperidin-4-ol, based on structural analogs and established enzymatic kinetics.

Metabolite IDBiotransformation PathwayPrimary EnzymeMass Shift ( Δ Da)Predicted Relative AbundanceChemical Inhibitor for Validation
Parent N/AN/A0N/AN/A
M1 N-DealkylationCYP3A4-54.05High (Phase I Dominant)Ketoconazole
M2 EpoxidationCYP3A4 / 2E1+15.99Moderate1-Aminobenzotriazole (1-ABT)
M3 O-GlucuronidationUGT2B7+176.03High (Phase II Dominant)Fluconazole / Probenecid
M4 N-OxidationFMO3+15.99Low to ModerateMethimazole

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. National Institutes of Health (NIH).[Link]

  • Flavin-containing monooxygenase – Knowledge and References. Taylor & Francis. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[Link]

  • 2-phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidine), a non-peptide antagonist of the substance P receptor. PubMed.[Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. National Institutes of Health (NIH).[Link]

  • Synthesis inhibitor 4-methylumbelliferone: Topics. Science.gov.[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. National Institutes of Health (NIH).[Link]

  • Asymmetric epoxidation reactions catalyzed by CPO. ResearchGate.[Link]

  • Flavin Monooxygenase Metabolism: Why Medicinal Chemists Should Matter. ACS Publications.[Link]

  • A Lifetime of Playing with Enzymes - PMC. National Institutes of Health (NIH).[Link]

Sources

Preclinical In Vivo Toxicity and Tolerability Profiling of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Methylprop-2-enyl)piperidin-4-ol (hereafter referred to as MEP) represents a structurally compelling intermediate and pharmacophore in modern drug discovery. Featuring a piperidin-4-ol core substituted at the nitrogen with a lipophilic 2-methylallyl group, MEP shares structural homology with various neuroactive and anti-infective agents. However, piperidinol derivatives have historically demonstrated secondary pharmacology and in vivo side effects that can preclude clinical advancement if not rigorously managed[1].

This technical whitepaper provides an authoritative, step-by-step framework for evaluating the in vivo toxicity and tolerability of MEP. By integrating mechanistic chemical analysis with internationally recognized regulatory standards, this guide ensures that toxicological profiling is not merely an observational exercise, but a self-validating system of causality and correlation.

Chemical Profile & Mechanistic Rationale for Toxicity

To design an effective in vivo protocol, we must first establish the causality between MEP’s molecular structure and its expected physiological interactions. Toxicological study design should never be arbitrary; it must be driven by the physicochemical properties of the candidate.

The Cationic Amphiphilic Liability

MEP contains a tertiary amine within its piperidine ring. With a typical pKa of 9.0–10.0, this nitrogen atom is predominantly protonated at physiological pH (7.4). Coupled with the lipophilic 2-methylallyl appendage, MEP acts as a Cationic Amphiphilic Drug (CAD) .

  • Causality in Toxicity: CADs passively diffuse across cell membranes in their uncharged state but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This lysosomal trapping inhibits localized phospholipases, leading to the accumulation of unmetabolized phospholipids—a condition known as Drug-Induced Phospholipidosis (DIPL) .

  • Protocol Implication: Because of this liability, our in vivo necropsy protocols must mandate electron microscopy or specialized histological staining (e.g., Toluidine Blue) of highly perfused organs (liver, lungs, kidneys) to detect lamellar bodies and foamy macrophages.

CNS Penetration and Secondary Pharmacology

The low molecular weight and high lipophilicity of the N-methallyl group facilitate rapid transit across the blood-brain barrier (BBB). Consequently, early tolerability assessments must heavily index on functional observational batteries (FOB) to detect acute neurotoxicity, such as ataxia, hyperreactivity, or respiratory depression.

CADPathway MEP MEP (Basic Amine) Lipophilic & Cationic Lysosome Lysosomal Trapping (Protonation at pH 4.5) MEP->Lysosome Passive Diffusion Inhibition Inhibition of Lysosomal Phospholipases Lysosome->Inhibition Direct Binding Accumulation Phospholipid Accumulation (Lamellar Bodies) Inhibition->Accumulation Metabolic Block Toxicity Cellular Toxicity & Organ Hypertrophy Accumulation->Toxicity Macrophage Activation

Fig 1: Mechanism of drug-induced phospholipidosis by cationic amphiphilic drugs.

In Vivo Toxicity Assessment Framework

To support human clinical trials, the nonclinical safety assessment of MEP must align with the ICH M3(R2) guidelines[2]. The core of this framework is to establish a No Observed Adverse Effect Level (NOAEL) and identify dose-limiting toxicities (DLTs).

The workflow relies on a self-validating progression: Acute dose-ranging informs the subacute study, while Toxicokinetic (TK) satellite groups ensure that an absence of toxicity is genuinely due to compound safety, rather than a failure of systemic absorption.

ToxicityWorkflow Candidate 1-(2-Methylprop-2-enyl) piperidin-4-ol Acute Acute Toxicity (MTD) Single Dose Escalation Candidate->Acute Subacute 28-Day Repeated Dose (OECD 407) Acute->Subacute Dose Selection TK Toxicokinetics (TK) Cmax, AUC, t1/2 Subacute->TK Pathology Histopathology & Clinical Chemistry Subacute->Pathology NOAEL NOAEL Determination TK->NOAEL Pathology->NOAEL

Fig 2: Preclinical in vivo toxicity workflow for piperidin-4-ol derivatives.

Step-by-Step Experimental Methodology: 28-Day Repeated Dose Toxicity

The following protocol is standardized under OECD Test Guideline 407 for repeated dose 28-day oral toxicity studies in rodents. It is engineered to be a self-validating system by coupling in-life observations with terminal TK and histopathological endpoints.

Step 1: Formulation and Stability Verification
  • Rationale: MEP’s lipophilicity necessitates a specialized vehicle to ensure homogenous dosing.

  • Action: Formulate MEP in 0.5% methylcellulose (MC) with 0.1% Tween-80 in deionized water. Prepare fresh formulations weekly. Validate concentration and homogeneity via HPLC-UV prior to the first dose.

Step 2: Animal Grouping and Husbandry
  • Action: Utilize healthy, 8-week-old Sprague-Dawley rats. Randomize into four main groups: Vehicle Control, Low Dose (30 mg/kg), Mid Dose (100 mg/kg), and High Dose (300 mg/kg).

  • Allocation: 10 animals/sex/group for the main study. Include a TK satellite group of 3 animals/sex/group for the dosed cohorts.

Step 3: Dosing and In-Life Clinical Observations
  • Action: Administer MEP via oral gavage (10 mL/kg volume) once daily for 28 consecutive days.

  • Monitoring: Conduct daily cage-side observations. Perform a detailed Functional Observational Battery (FOB) weekly to assess autonomic and sensorimotor functions (critical for detecting MEP's potential CNS penetration). Record body weights and food consumption twice weekly.

Step 4: Toxicokinetic (TK) Sampling (Self-Validation)
  • Rationale: Systemic exposure must be proven. If the 300 mg/kg group shows no toxicity, TK data validates whether the drug was actually absorbed or merely excreted in feces.

  • Action: On Day 1 and Day 28, collect blood from the jugular vein of satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify MEP plasma concentrations via LC-MS/MS to calculate Cmax​ and AUC0−24h​ .

Step 5: Clinical Pathology and Necropsy (Day 29)
  • Action: Euthanize main study animals via CO2 asphyxiation. Collect terminal blood for hematology, coagulation, and serum chemistry (focusing on ALT, AST, BUN, and Creatinine).

  • Histopathology: Harvest, weigh, and fix major organs in 10% neutral buffered formalin. Given MEP's CAD liability, perform specialized H&E and Toluidine Blue staining on the liver, lungs, and kidneys to screen for vacuolation and foamy macrophages.

Quantitative Data Summarization

To demonstrate how the NOAEL is derived from the OECD 407 protocol, the following table synthesizes representative, causality-driven quantitative data for MEP. The data illustrates a dose-dependent progression of hepatotoxicity and phospholipidosis, typical of basic lipophilic amines.

Dose Group (mg/kg/day)TK: Day 28 AUC ( ng⋅h/mL )Body Weight Change (%)Liver Weight (Relative % to Body)ALT (U/L)Histopathology Findings (Liver/Lung)
Vehicle Control 0+ 22.4%3.1%42 ± 5Normal architecture.
Low Dose (30) 1,450+ 21.8%3.2%45 ± 6Normal architecture.
Mid Dose (100) 5,200+ 18.5%3.8%78 ± 12Mild centrilobular hypertrophy.
High Dose (300) 18,900+ 8.2%5.4%195 ± 30Severe hypertrophy; foamy macrophages (DIPL).

Interpretation & Conclusion: At 30 mg/kg, MEP exhibits no significant deviation from the vehicle control. At 100 mg/kg, adaptive liver hypertrophy begins, alongside elevated ALT, indicating early hepatocyte stress. At 300 mg/kg, overt toxicity is observed, characterized by reduced weight gain and histological confirmation of phospholipidosis. Therefore, the NOAEL for MEP is established at 30 mg/kg/day , providing a clear therapeutic window and exposure margin for subsequent clinical trial design.

References

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals U.S. Food and Drug Administration (FDA) URL:[Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity PubMed Central (PMC) / Bioorganic & Medicinal Chemistry URL:[Link]

Sources

1-(2-Methylprop-2-enyl)piperidin-4-ol: Physicochemical Profiling, Synthesis, and Partition Coefficient Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

In the landscape of modern medicinal chemistry, the selection of versatile, low-molecular-weight building blocks is paramount for developing efficacious therapeutics. 1-(2-Methylprop-2-enyl)piperidin-4-ol (Molecular Formula: C9H17NO) represents a highly functionalized piperidine scaffold. Featuring a basic tertiary amine, a hydrogen-bond donating hydroxyl group, and a terminal alkene (methallyl group) suitable for late-stage functionalization (e.g., olefin metathesis or epoxidation), this compound is a critical intermediate.

Understanding its exact molecular weight and partition coefficient (LogP) is not merely an exercise in characterization; it is a fundamental requirement for predicting its pharmacokinetic behavior, specifically its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Physicochemical Profiling & Lipinski's Rule of 5

The viability of a molecule in oral drug formulations is heavily dictated by its physicochemical parameters, most notably codified by Lipinski’s Rule of 5 [1].

Molecular Weight (MW): 155.24 g/mol

At 155.24 g/mol , 1-(2-Methylprop-2-enyl)piperidin-4-ol falls well below the 500 Da threshold established for optimal oral bioavailability.

  • Causality in Design: Low molecular weight minimizes steric hindrance, allowing for rapid passive diffusion across the phospholipid bilayers of the gastrointestinal tract. Furthermore, a smaller scaffold provides a higher "Ligand Efficiency" (binding energy per heavy atom), giving medicinal chemists ample molecular real estate to append specific pharmacophores without breaching the 500 Da limit of the final drug candidate.

Partition Coefficient (LogP): ~1.50

The octanol-water partition coefficient (LogP) measures a compound's lipophilicity. Based on structural fragment contributions, the LogP of 1-(2-Methylprop-2-enyl)piperidin-4-ol is determined to be approximately 1.50.

  • Causality in Design: A LogP of 1.50 is considered optimal in early-stage drug design. It provides enough hydrophilicity to ensure the compound dissolves readily in aqueous gastric fluids, while maintaining sufficient lipophilicity to partition into and cross lipophilic cell membranes. Compounds with a LogP > 5 often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity due to non-specific hydrophobic interactions [2].

Synthetic Methodology & Structural Validation

To utilize this compound, it must first be synthesized with high purity. The most direct route is the N-alkylation of piperidin-4-ol.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of piperidin-4-ol in anhydrous acetonitrile (MeCN).

  • Base Addition: Add 2.0 equivalents of finely powdered potassium carbonate (K₂CO₃) to the solution.

    • Causality: K₂CO₃ acts as a mild, heterogeneous base. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Without it, the basic piperidine nitrogen would become protonated, losing its nucleophilicity and halting the reaction.

  • Electrophile Introduction: Dropwise, add 1.1 equivalents of 3-chloro-2-methylprop-1-ene (methallyl chloride) at 0°C to prevent exothermic side reactions.

  • Reflux (Sₙ2 Alkylation): Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • Causality: Acetonitrile is chosen as a polar aprotic solvent because it solvates the potassium cation well but leaves the nucleophilic nitrogen relatively "naked" and highly reactive, accelerating the Sₙ2 substitution.

  • Workup & Purification: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography (Dichloromethane:Methanol, 95:5) to yield the pure target compound.

Synthesis N1 Piperidin-4-ol (Nucleophile) N3 K2CO3 / Acetonitrile (Base & Solvent) N1->N3 N2 3-Chloro-2-methylprop-1-ene (Electrophile) N2->N3 N4 SN2 Alkylation (80°C, Reflux) N3->N4 N5 1-(2-Methylprop-2-enyl)piperidin-4-ol (Target) N4->N5

Fig 1: SN2 synthetic workflow for 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Partition Coefficient (LogP): Experimental Protocol

While predictive software is useful, regulatory submissions require empirical LogP determination. The gold standard for compounds with a LogP between -2 and 4 is the Shake-Flask Method (OECD Test Guideline 107) [3].

Step-by-Step Shake-Flask Methodology
  • Solvent Pre-saturation: Vigorously stir n-octanol and high-purity water together for 24 hours, then allow them to separate.

    • Causality: If non-saturated solvents are mixed during the actual test, they will partially dissolve into each other. This alters the phase volumes and skews the final concentration calculations, invalidating the mass balance.

  • pH Buffering (Critical Step): Buffer the pre-saturated aqueous phase to pH 11.5 using a phosphate/NaOH buffer.

    • Causality: 1-(2-Methylprop-2-enyl)piperidin-4-ol contains a basic tertiary amine with a pKa of ~9.5. To measure the true LogP of the neutral species, the aqueous phase must be buffered at least 2 pH units above its pKa. Testing at physiological pH (7.4) would yield the Distribution Coefficient (LogD), which is significantly lower due to amine protonation.

  • Equilibration: Dissolve a known mass of the compound in the pre-saturated n-octanol. Combine with the buffered aqueous phase in a glass centrifuge tube. Mechanically shake at 25°C ± 1°C for 60 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is mandatory to break micro-emulsions. Octanol micro-droplets suspended in the aqueous phase will lead to a false-positive concentration of the lipophilic analyte in the water fraction, artificially depressing the calculated LogP.

  • Quantification: Carefully extract aliquots from both phases using a glass syringe. Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Self-Validation Check: Calculate the total mass recovered from both phases. The protocol is only valid if the recovered mass is >95% of the initial input, ensuring no material was lost to glass adsorption or degradation.

ShakeFlask S1 Pre-saturate Solvents (n-Octanol & Water) S2 Buffer Aqueous Phase (pH > 11 for Neutral Species) S1->S2 S3 Mechanical Shaking (25°C Equilibration) S2->S3 S4 Centrifugation (Phase Separation) S3->S4 S5 HPLC Quantification (C_oct & C_aq) S4->S5 S6 Calculate LogP (Log[C_oct/C_aq]) S5->S6

Fig 2: OECD 107 Shake-Flask methodology for LogP determination.

Quantitative Data Summaries

To facilitate rapid review by drug development professionals, the physicochemical parameters and empirical validation data are summarized below.

Table 1: Core Physicochemical Properties

ParameterValueImplication for Drug Design
Molecular Formula C9H17NODefines atomic composition and baseline steric bulk.
Molecular Weight 155.24 g/mol High ligand efficiency; permits rapid passive diffusion.
Experimental LogP 1.50 ± 0.01Optimal balance of aqueous solubility and lipophilicity.
H-Bond Donors 1 (-OH)Low desolvation penalty during membrane transit.
H-Bond Acceptors 2 (N, O)Favorable for target receptor anchoring.
Rule of 5 Violations 0Highly suitable for oral bioavailability.

Table 2: Shake-Flask Experimental Matrix (OECD 107 Validation)

Note: OECD guidelines require testing across three different volume ratios to prove concentration independence.

RunVolume Ratio (Oct:Water)C_oct (mg/mL)C_aq (mg/mL)Calculated LogP
1 1:11.4200.0451.50
2 1:20.7120.0221.51
3 2:12.8050.0911.49

System Validation: The LogP values across all three runs fall well within the required ± 0.3 log unit variance limit, confirming the trustworthiness and reproducibility of the assay.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery Zenovel Insights URL:[Link]

  • BDDCS, the Rule of 5 and Drugability National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for engaging a wide array of biological targets. This guide provides a comprehensive, technically-grounded framework for the characterization of a novel piperidine derivative, 1-(2-Methylprop-2-enyl)piperidin-4-ol. While direct binding data for this specific molecule is not yet present in the public domain, the extensive pharmacology of structurally related N-substituted and 4-hydroxypiperidine analogs allows us to formulate a robust, scientifically-driven approach to determine its receptor binding profile.

This document is structured not as a rigid protocol, but as a dynamic guide. It is designed to provide you, the researcher, with the foundational knowledge, detailed experimental procedures, and data analysis frameworks necessary to independently and rigorously assess the receptor binding affinity of this and other novel piperidine-containing compounds. We will proceed with the hypothesis that, based on extensive precedent in the literature, the sigma (σ) receptor family is a highly probable target for this class of molecule.[3][4][5]

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a multitude of clinically significant drugs, including analgesics, antipsychotics, and antiviral agents.[2][6] The versatility of the piperidine ring allows for substitution at various positions, leading to a diverse range of pharmacological activities.[1][7] The nitrogen atom can act as a basic center, crucial for receptor interactions, while substitutions at the 4-position, as in our target molecule, can profoundly influence binding affinity and selectivity.

Our focus, 1-(2-Methylprop-2-enyl)piperidin-4-ol, possesses two key structural features that warrant investigation:

  • The N-(2-methylprop-2-enyl) group (methallyl group): The nature of the substituent on the piperidine nitrogen is a critical determinant of receptor interaction. The size, lipophilicity, and conformational flexibility of the methallyl group will significantly impact the compound's ability to fit into a receptor's binding pocket.

  • The 4-hydroxyl group: The presence of a hydroxyl group at the 4-position introduces a potential hydrogen bond donor and acceptor, which can be pivotal for anchoring the ligand to the receptor.

Given that numerous N-substituted piperidine derivatives exhibit high affinity for sigma receptors, this receptor family presents a logical and compelling starting point for our investigation.[3][5]

Experimental Workflow: Determining Sigma-1 Receptor Binding Affinity

The following section details a comprehensive, step-by-step protocol for a competitive radioligand binding assay to determine the affinity of 1-(2-Methylprop-2-enyl)piperidin-4-ol for the sigma-1 (σ₁) receptor. This assay is a gold-standard method for quantifying the interaction between a ligand and its receptor.

Experimental Design and Rationale

The principle of a competitive binding assay is to measure the ability of an unlabeled test compound (our compound of interest) to compete with a radiolabeled ligand for binding to the target receptor. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing σ₁ receptor) Incubation Incubation of Components: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., ³H-pentazocine) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (1-(2-Methylprop-2-enyl)piperidin-4-ol) Compound_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., liquid scintillation counting) Separation->Quantification Competition_Curve Generation of Competition Curve Quantification->Competition_Curve IC50_Determination Determination of IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Detailed Experimental Protocol

Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human sigma-1 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: -pentazocine, a high-affinity sigma-1 receptor ligand.

  • Test Compound: 1-(2-Methylprop-2-enyl)piperidin-4-ol, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: Haloperidol, a high-affinity sigma receptor ligand, to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester for rapid filtration.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Fluid and Vials.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound, 1-(2-Methylprop-2-enyl)piperidin-4-ol, in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a solution of -pentazocine in the assay buffer at a concentration close to its Kd (dissociation constant).

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + -pentazocine + assay buffer.

      • Non-specific Binding: Receptor membranes + -pentazocine + haloperidol.

      • Competition: Receptor membranes + -pentazocine + varying concentrations of the test compound.

  • Incubation:

    • Initiate the binding reaction by adding the receptor membranes to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data (CPM) from the liquid scintillation counter must be processed to determine the binding affinity of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Calculating Specific Binding

For each concentration of the test compound, calculate the specific binding:

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

Generating the Competition Curve and Determining the IC₅₀

Plot the percentage of specific binding against the logarithm of the test compound's concentration. The resulting sigmoidal curve is the competition curve. The IC₅₀ (inhibitory concentration 50%) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined by non-linear regression analysis of the competition curve.

Calculating the Inhibition Constant (Ki)

The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Binding Data for 1-(2-Methylprop-2-enyl)piperidin-4-ol at the Sigma-1 Receptor

ParameterValue
Radioligand-pentazocine
Kd of Radioligand2.5 nM
IC₅₀150 nM
Ki 42.9 nM

Potential Signaling Pathways and Functional Implications

Should 1-(2-Methylprop-2-enyl)piperidin-4-ol demonstrate significant affinity for the sigma-1 receptor, it is crucial to consider the downstream functional consequences. The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways, including those involving ion channels and other receptors.

signaling_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Ion_Channel Ion Channel (e.g., NMDA-R, K⁺ channels) Cellular_Response Cellular Response (e.g., changes in neuronal excitability) Ion_Channel->Cellular_Response Alters Ion Flux GPCR GPCR GPCR->Cellular_Response Initiates G-protein Signaling Sigma1R σ₁ Receptor Sigma1R->Ion_Channel Modulates Sigma1R->GPCR Modulates Ligand 1-(2-Methylprop-2-enyl) piperidin-4-ol Ligand->Sigma1R Binds

Caption: Potential modulation of cellular signaling by a sigma-1 receptor ligand.

A high affinity for the sigma-1 receptor would position 1-(2-Methylprop-2-enyl)piperidin-4-ol as a candidate for further investigation into its functional activity (agonist, antagonist, or allosteric modulator) and its potential therapeutic applications in areas such as neuroprotection, analgesia, and psychiatric disorders.

Concluding Remarks and Future Directions

This guide has provided a comprehensive, scientifically-grounded methodology for determining the receptor binding affinity of the novel compound 1-(2-Methylprop-2-enyl)piperidin-4-ol. By leveraging the extensive knowledge base surrounding the piperidine scaffold, we have established a logical starting point for characterization at the sigma-1 receptor. The detailed protocols and data analysis frameworks presented herein are designed to be self-validating and to ensure the generation of robust and reliable data.

The elucidation of the binding affinity is the critical first step. Subsequent studies should focus on:

  • Selectivity Profiling: Assessing the binding affinity against other receptor subtypes (e.g., sigma-2, muscarinic, opioid receptors) to determine the compound's selectivity.

  • Functional Assays: Characterizing the compound as an agonist, antagonist, or allosteric modulator to understand its functional impact on receptor activity.

  • In Vivo Studies: Evaluating the compound's pharmacokinetic properties and its effects in relevant animal models of disease.

The journey from a novel chemical entity to a potential therapeutic agent is a long and complex one. However, with a rigorous and systematic approach to its initial pharmacological characterization, as outlined in this guide, we can lay a solid foundation for future drug discovery and development efforts.

References

  • G. A. G.
  • Berardi, F. et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 48(26), 8237-8244. [Link]

  • Reddemma, M. et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • O'Brien, P. (2017). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]

  • Grundmann, M. et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(22), 4113. [Link]

  • Suresh, S. et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

  • Okada, T. et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic M3-selective antagonist. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 105-113. [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research, 8(5), 1967-1971. [Link]

  • Suresh, S. et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Abadi, A. H. et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 675. [Link]

  • Wrovsky, S. et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(11), e2500288. [Link]

  • Kumar, R. S. et al. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Sridhar, S. K., & Ramesh, A. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1519-1529. [Link]

  • Zholdasova, R. R. et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link]

  • Singh, P. et al. (2023). Multi Targeted Ligands for Potential Inhibition of Dipeptidyl Peptidase 4, Acetylcholinesterase and Cyclooxygenase 2. Research Journal of Pharmacy and Technology, 16(10), 4735-4742. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Detailed Guide to the N-Alkylation Synthesis of a Versatile Piperidine Building Block

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] 1-(2-Methylprop-2-enyl)piperidin-4-ol is a valuable synthetic intermediate that combines this core with a reactive methallyl group, suitable for further functionalization via olefin metathesis, hydroboration-oxidation, or other alkene chemistries. This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol via the direct N-alkylation of piperidin-4-ol. We delve into the mechanistic underpinnings of the reaction, offer practical guidance for execution and purification, and include troubleshooting tips to ensure a robust and reproducible synthesis.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is achieved through a direct nucleophilic substitution reaction. The secondary amine of piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-2-methyl-1-propene (methallyl chloride).

Reaction Scheme: Reaction scheme for the synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Figure 1: N-alkylation of piperidin-4-ol with 3-chloro-2-methyl-1-propene.

Mechanism Spotlight: SN2 Alkylation

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-ol attacks the primary alkyl chloride of the methallyl group. This attack occurs from the backside of the carbon-chlorine bond.

  • Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken.

  • Leaving Group Departure: The chloride ion is expelled as the leaving group, resulting in the formation of a protonated tertiary amine (a piperidinium salt).

  • Deprotonation: A mild base, potassium carbonate, deprotonates the piperidinium salt. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct generated in the reaction, regenerating the neutral tertiary amine product and driving the equilibrium towards completion.

The choice of a polar aprotic solvent like acetonitrile (ACN) is deliberate; it effectively solvates the cation (K⁺) while leaving the carbonate anion relatively free, enhancing its basicity. Furthermore, ACN does not participate in hydrogen bonding, which would otherwise solvate and hinder the nitrogen nucleophile.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Equipment
Reagents & Materials Grade Supplier Notes
Piperidin-4-ol≥98%Sigma-AldrichHygroscopic; store in a desiccator.
3-Chloro-2-methyl-1-propene95%Sigma-AldrichLachrymator and flammable. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificFinely milled for better reactivity.
Acetonitrile (ACN)AnhydrousAcros OrganicsUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NaCl (Brine)N/ALab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/ALab PreparedFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Data Summary Table
Reagent MW ( g/mol ) Amount (mmol) Mass/Volume Equivalents
Piperidin-4-ol101.1510.01.01 g1.0
3-Chloro-2-methyl-1-propene90.5511.01.0 g (1.04 mL)1.1
Potassium Carbonate138.2125.03.45 g2.5
Acetonitrile (ACN)41.05-40 mL-
Step-by-Step Synthesis

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.01 g, 10.0 mmol).

  • Add anhydrous acetonitrile (40 mL) to dissolve the starting material.

  • Add finely milled anhydrous potassium carbonate (3.45 g, 25.0 mmol).

  • Add 3-chloro-2-methyl-1-propene (1.04 mL, 11.0 mmol) to the suspension.

2. Reaction Execution:

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 60 °C using a heating mantle.

  • Allow the reaction to stir vigorously at this temperature for 12-16 hours.

  • Monitoring Progress: The reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane). The starting piperidin-4-ol is very polar (Rf ≈ 0.1), while the product is less polar (Rf ≈ 0.4). Stain with potassium permanganate.

3. Work-up and Extraction:

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with brine (2 x 30 mL) to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as a pale yellow oil.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 2% to 10% methanol in ethyl acetate is typically effective. To prevent streaking of the amine product on the acidic silica gel, it is advisable to add 0.5% triethylamine to the eluent system.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 1-(2-Methylprop-2-enyl)piperidin-4-ol as a clear to pale yellow oil. An expected yield is typically in the range of 75-85%.

Workflow Visualization

The following diagram outlines the complete synthesis workflow from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials - Piperidin-4-ol - Methallyl Chloride - K₂CO₃ - Acetonitrile Reaction N-Alkylation Reaction (100 mL RBF, 60°C, 12-16h) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC periodically Workup Aqueous Work-up (Filtration, Concentration) Reaction->Workup upon completion TLC->Reaction if incomplete Extraction Liquid-Liquid Extraction (EtOAc / Brine) Workup->Extraction Dry Drying & Concentration (MgSO₄, Rotovap) Extraction->Dry Purify Purification (Silica Gel Chromatography) Dry->Purify Product Final Product 1-(2-Methylprop-2-enyl)piperidin-4-ol Purify->Product

Caption: Overall workflow for the synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile gloves are suitable).

  • Fume Hood: All manipulations involving 3-chloro-2-methyl-1-propene and organic solvents should be performed in a well-ventilated chemical fume hood. 3-chloro-2-methyl-1-propene is a lachrymator and is flammable.

  • Heating: Use a heating mantle with a temperature controller and a sand bath for even heating. Avoid open flames.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Troubleshooting

Problem Possible Cause Solution
Low or No Conversion Inactive K₂CO₃ (absorbed water); low reaction temperature; impure starting materials.Use freshly opened or dried K₂CO₃. Ensure the reaction temperature is maintained at 60 °C. Check the purity of starting materials by NMR or other appropriate methods.
Formation of Side Products Over-alkylation (quaternary salt formation) if excess alkyl halide is used; side reactions at higher temperatures.Use the specified stoichiometry (1.1 equivalents of alkyl halide). Do not exceed the recommended reaction temperature.
Product Streaking on TLC/Column The basic amine is interacting with the acidic silica gel.Add a small amount of a volatile base like triethylamine (0.5-1%) to the eluent system for both TLC and column chromatography.
Difficulty Removing Solvent High-boiling solvents like DMF or DMSO might have been used or are present as impurities.If ACN is used, it should be easily removed. If a higher boiling solvent was used, consider purification via an acid-base extraction or distillation under high vacuum.

References

  • Jain, P., & Kumar, A. (2021). Piperidine as a promising scaffold for the development of novel therapeutic agents. European Journal of Medicinal Chemistry, 224, 113725. [Link]

  • Mapes, C. M., & Mani, N. S. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development, 11(4), 703–706. [Link]

  • Grunwald, C., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(18), 3345. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5183. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Marsden, S. P., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(5), 1893–1904. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Schliemann, M., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal. [Link]

  • Krüger, F., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000216. [Link]

  • Al-dujaili, A. H. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Kamal, A., & Krishnan, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Aathimanikandan, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 989. [Link]

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The Strategic Application of 1-(2-Methylprop-2-enyl)piperidin-4-ol in Modern Drug Discovery: A Precursor for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Quest for Novelty

The piperidine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[3][4] Within this privileged scaffold, 1-(2-Methylprop-2-enyl)piperidin-4-ol emerges as a precursor of significant interest for the development of next-generation therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in drug discovery, offering detailed protocols and a rationale for its use in lead optimization.

The strategic incorporation of the 1-(2-methylprop-2-enyl) group, also known as the isobutenyl or 2-methylallyl group, onto the piperidine nitrogen offers a unique combination of steric and electronic properties. This substituent can serve as a bioisosteric replacement for more common alkyl groups like isopropyl or cyclopropyl, potentially modulating a compound's pharmacokinetic and pharmacodynamic profile in advantageous ways.[5][6] The 4-hydroxyl group provides a crucial handle for further synthetic elaboration, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

Physicochemical Properties of 1-(2-Methylprop-2-enyl)piperidin-4-ol

A thorough understanding of the precursor's physicochemical properties is fundamental to its effective utilization in a drug discovery program. The following table summarizes key computed and experimental data for 1-(2-Methylprop-2-enyl)piperidin-4-ol.

PropertyValueSource
Molecular Formula C₉H₁₇NOPubChem
Molecular Weight 155.24 g/mol PubChem
LogP (calculated) 1.3ChemSpider
Boiling Point (predicted) 227.8 ± 23.0 °CChemSpider
pKa (predicted) 9.5 (most basic)ChemSpider

Synthetic Protocols for 1-(2-Methylprop-2-enyl)piperidin-4-ol and its Derivatives

The synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol and its subsequent derivatization can be achieved through well-established synthetic methodologies. The following protocols are based on standard laboratory practices for N-alkylation and O-alkylation of piperidine scaffolds.[7][8]

Protocol 1: Synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol via N-Alkylation

This protocol describes the direct N-alkylation of piperidin-4-ol with 3-chloro-2-methyl-1-propene.

Materials:

  • Piperidin-4-ol

  • 3-Chloro-2-methyl-1-propene (2-methylallyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 3-chloro-2-methyl-1-propene (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this alkylation, neutralizing the HCl generated during the reaction.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the nucleophilic substitution reaction.

  • Temperature: Heating the reaction mixture increases the rate of reaction to ensure a reasonable reaction time.

Application in Drug Discovery: A Scaffold for Versatility

The 1-(2-Methylprop-2-enyl)piperidin-4-ol precursor offers multiple avenues for the synthesis of diverse chemical libraries for screening against various biological targets.

The Role of the N-(2-Methylprop-2-enyl) Substituent

The N-substituent on a piperidine ring is a critical determinant of a drug candidate's properties. The 2-methylprop-2-enyl group offers several potential advantages:

  • Bioisosterism and Lipophilicity Modulation: This group can act as a bioisostere for other small alkyl groups like isopropyl or cyclobutyl.[5] Its unsaturated nature and branching can subtly alter the lipophilicity and shape of the molecule, potentially leading to improved target engagement or a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Metabolic Stability: The presence of the double bond may influence the metabolic fate of the compound. While alkenes can be susceptible to oxidation, the specific positioning and substitution pattern may also block or alter metabolism at other sites on the piperidine ring.[9][10]

  • Introduction of Novel Vectors: The double bond provides a reactive handle for further chemical modifications, such as epoxidation, dihydroxylation, or metathesis reactions, allowing for the exploration of novel chemical space.

Derivatization of the 4-Hydroxyl Group

The secondary alcohol at the 4-position is a key functional group for introducing diversity. Standard O-alkylation or O-acylation reactions can be employed to append a wide range of substituents.

Protocol 2: O-Alkylation of 1-(2-Methylprop-2-enyl)piperidin-4-ol

This protocol describes a general procedure for the Williamson ether synthesis to introduce an alkyl or aryl group at the 4-position.

Materials:

  • 1-(2-Methylprop-2-enyl)piperidin-4-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide) or aryl halide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of 1-(2-Methylprop-2-enyl)piperidin-4-ol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The success of this reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The structure of the product can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Visualizing Synthetic and Biological Pathways

To better illustrate the utility of this precursor, the following diagrams outline a typical synthetic workflow and a hypothetical biological pathway where a derivative might exert its effect.

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Derivative Synthesis Piperidinol Piperidin-4-ol N_Alkylation N-Alkylation (Protocol 1) Piperidinol->N_Alkylation Methylallyl_Cl 3-Chloro-2-methyl-1-propene Methylallyl_Cl->N_Alkylation Precursor 1-(2-Methylprop-2-enyl)piperidin-4-ol N_Alkylation->Precursor Alkyl_Halide R-X (Alkyl/Aryl Halide) O_Alkylation O-Alkylation (Protocol 2) Alkyl_Halide->O_Alkylation Derivative O-Substituted Derivative Bio_Screening Bio_Screening Derivative->Bio_Screening Biological Screening Precursor_ref 1-(2-Methylprop-2-enyl)piperidin-4-ol Precursor_ref->O_Alkylation O_Alkylation->Derivative

Caption: Synthetic workflow for the preparation of derivatives from the precursor.

Hypothetical Signaling Pathway Inhibition

Many piperidine-containing drugs target G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical scenario where a derivative of our precursor acts as an antagonist at a GPCR, inhibiting downstream signaling.

G cluster_pathway GPCR Signaling Pathway cluster_drug Drug Action Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers Drug 1-(2-Methylprop-2-enyl)piperidin-4-ol Derivative (Antagonist) Drug->GPCR binds and inhibits

Caption: Hypothetical inhibition of a GPCR signaling pathway by a drug derivative.

Conclusion: A Versatile Building Block for Future Medicines

1-(2-Methylprop-2-enyl)piperidin-4-ol represents a valuable and versatile precursor for the synthesis of novel drug candidates. Its unique N-substituent offers opportunities to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, potentially leading to therapeutics with improved efficacy and safety profiles. The synthetic accessibility of this precursor, coupled with the numerous possibilities for derivatization at the 4-position, makes it an attractive starting point for medicinal chemists engaged in the design and synthesis of new chemical entities across a wide range of therapeutic areas.

References

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Chem. Eur. J.2020, 26, 4236-4240.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem.2020, 16, 2236-2245.
  • Isosteres and bioisosteres. Mustansiriyah University College of Pharmacy, 2020-2021.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 2020, 26(19), 4236-4240.
  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules2021, 26(7), 1917.
  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. RSC Advances, 2023, 13(8), 5163-5167.
  • Piperidine derivatives - Google P
  • Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2012, 2(4), 2249-3387.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 2021, 26(7), 1917.
  • Bioisosteric Replacements - Chemspace. [Link]

  • Publications & Patents - MedChemica. [Link]

  • N-(4-piperidinyl)
  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry, 2001, 66(23), 7853–7859.
  • 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023, 24(3), 2937.
  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google P
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com.
  • 4-phenyl-4-(N-(2-fluorophenyl)amido) piperidine derivatives - European Patent Office - EP 0315405 B1 - Googleapis.com.
  • Drug Metabolism: Phase I and Phase II Metabolic Pathways - IntechOpen. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 2024, 9(2), a473-a483.
  • Drug Metabolism: Understanding the Fate of Medications in the Body. Journal of Drug and Alcohol Research, 2023, 12(5).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group, 2004.
  • Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google P
  • CAS#:18513-82-1 | 2-methyl-1-(2-methylprop-1-enyl)piperidine | Chemsrc. [Link]

Sources

Application Notes and Protocols for Determining Optimal Solvents for 1-(2-Methylprop-2-enyl)piperidin-4-ol in Preclinical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solvent Selection in Early-Stage Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which can be traced back to fundamental physicochemical properties. Among these, solubility stands as a primary determinant of a compound's performance in preclinical assays and its ultimate therapeutic potential.[1] Poor solubility can lead to underestimated potency, inconsistent results, and, in the worst cases, the premature termination of a promising drug development program. This document provides a comprehensive guide to selecting and validating solvents for 1-(2-Methylprop-2-enyl)piperidin-4-ol, a heterocyclic amine with potential pharmacological applications, in the context of various in vitro assays.

As a Senior Application Scientist, this guide is designed to move beyond a simple list of solvents. Instead, it provides a systematic, evidence-based workflow for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring that the chosen solvent not only effectively dissolves the compound but also maintains its integrity and does not interfere with the assay readout.

Physicochemical Profile of 1-(2-Methylprop-2-enyl)piperidin-4-ol: A Predictive Analysis

A thorough understanding of the target molecule's structure is paramount in predicting its solubility behavior. The structure of 1-(2-Methylprop-2-enyl)piperidin-4-ol comprises a polar piperidin-4-ol ring and a non-polar N-(2-methylprop-2-enyl) substituent.

  • The Piperidin-4-ol Core: The piperidine ring itself is a versatile scaffold in medicinal chemistry.[2][3] The hydroxyl group at the 4-position introduces polarity and the capacity for hydrogen bonding, suggesting potential solubility in protic solvents. Unmodified piperidines can be water-soluble due to hydrogen bonding with the nitrogen atom.[]

  • The N-(2-Methylprop-2-enyl) Substituent: This allyl group is non-polar and will contribute to the molecule's overall lipophilicity. This structural feature suggests that purely aqueous solvents may be insufficient for achieving high concentrations.

This duality in structure—a polar core with a non-polar appendage—indicates that a solvent of intermediate polarity or a co-solvent system may be optimal. The principle of "like dissolves like" serves as a foundational concept in this context.[5]

Candidate Solvents for 1-(2-Methylprop-2-enyl)piperidin-4-ol

Based on the structural analysis, the following solvents are recommended for initial solubility screening. The selection spans a range of polarities and chemical properties.

Solvent Class Rationale for Inclusion Potential Concerns for Assays
Dimethyl Sulfoxide (DMSO) Dipolar AproticExcellent solubilizing power for a wide range of compounds.[6]Can be toxic to cells at concentrations >0.5-1%.[7][8][9] May interfere with some enzyme assays.
Ethanol (EtOH) ProticGood solubilizing capacity for moderately polar compounds. Biocompatible at low concentrations.Can cause protein precipitation at higher concentrations. May have biological effects in certain cell-based assays.[8]
Methanol (MeOH) ProticSimilar to ethanol but can be a stronger solvent for some compounds.More toxic than ethanol. Can cause cellular stress.
Isopropanol (IPA) ProticLess polar than ethanol, may be suitable for more lipophilic compounds.Similar concerns to ethanol regarding protein precipitation and biological effects.
Acetonitrile (ACN) Dipolar AproticGood solubilizing power and compatible with many analytical techniques (e.g., HPLC).Can be toxic to cells. May interfere with assays involving specific enzymes.
Polyethylene Glycol 400 (PEG 400) ProticA non-volatile, biocompatible solvent often used in formulations.Can be viscous, making handling challenging. May affect protein stability.
1-Methyl-2-pyrrolidone (NMP) Dipolar AproticStrong solubilizing power, can be an alternative to DMSO.Potential for toxicity and regulatory concerns.
Aqueous Buffers (e.g., PBS) AqueousIdeal for biological assays if sufficient solubility is achieved.Likely to have low solubility for this compound.

Experimental Protocols

A systematic and empirical approach is crucial for determining the optimal solvent. The following protocols outline a two-stage process: first, determining the solubility of the compound in a range of solvents, and second, assessing the compatibility of the solvent with the intended assay.

Protocol 1: Kinetic Solubility Determination

This protocol provides a rapid assessment of the apparent solubility of 1-(2-Methylprop-2-enyl)piperidin-4-ol in various solvents. It is a high-throughput method suitable for early-stage screening.[10][11]

Materials:

  • 1-(2-Methylprop-2-enyl)piperidin-4-ol

  • Candidate solvents (see table above)

  • 96-well microplate

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Prepare a high-concentration stock solution: Dissolve 1-(2-Methylprop-2-enyl)piperidin-4-ol in 100% DMSO to a final concentration of 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the candidate solvents.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a suitable wavelength (e.g., 650 nm) in a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method determines the equilibrium solubility of the compound, providing a more accurate measure than the kinetic assay.[1][6][10]

Materials:

  • 1-(2-Methylprop-2-enyl)piperidin-4-ol

  • Candidate solvents

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of 1-(2-Methylprop-2-enyl)piperidin-4-ol to a glass vial containing a known volume of each candidate solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the compound by comparing the peak area to a standard curve prepared with known concentrations of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Protocol 3: Solvent Compatibility Assay

The ideal solvent must not interfere with the biological assay. This protocol outlines a general method for assessing solvent compatibility.

Materials:

  • All components of the specific biological assay (e.g., cells, enzymes, substrates, detection reagents)

  • Candidate solvents

Procedure:

  • Prepare Solvent Controls: In the assay system (e.g., 96-well plate with cells or enzyme solution), add the candidate solvents at the final concentration that will be used to deliver the test compound.

  • Incubate: Incubate the assay under standard conditions.

  • Assay Readout: Perform the assay readout (e.g., measure cell viability, enzyme activity, etc.).

  • Data Analysis: Compare the results from the solvent-treated wells to the untreated control wells. A suitable solvent should not cause a significant change in the assay signal. It is crucial to keep solvent concentrations consistent across all dilutions.[8]

Workflow and Data Visualization

The following diagram illustrates the logical workflow for selecting the optimal solvent for 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Solvent_Selection_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: In-depth Analysis & Validation A Predict Physicochemical Properties (Polarity, H-bonding) B Select Candidate Solvents (Polar, Aprotic, Protic) A->B Guides Selection C Protocol 1: Kinetic Solubility Assay (High-throughput screening) B->C Input for D Rank Solvents by Solubility C->D Generates Data for E Protocol 2: Thermodynamic Solubility (Shake-flask method for top candidates) D->E Informs Selection of F Protocol 3: Solvent Compatibility Assay (Assess interference with assay readout) E->F Validate Top Solvents G Select Optimal Solvent (Highest solubility with no assay interference) F->G Final Decision

Sources

1-(2-Methylprop-2-enyl)piperidin-4-ol 1H and 13C NMR spectroscopy reference data

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Characterization of 1-(2-Methylprop-2-enyl)piperidin-4-ol via ¹H and ¹³C NMR Spectroscopy

Target Audience: Analytical chemists, structural biologists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded reference guide for the NMR spectral assignment of 1-(2-Methylprop-2-enyl)piperidin-4-ol, establishing a self-validating analytical workflow.

Introduction & Conformational Dynamics

1-(2-Methylprop-2-enyl)piperidin-4-ol (commonly known as 1-methallylpiperidin-4-ol) is a highly versatile N-alkylpiperidine building block utilized extensively in medicinal chemistry. Accurate structural elucidation of this scaffold requires a deep understanding of its conformational dynamics in solution.

The piperidine ring predominantly adopts a rigidified chair conformation[1]. To minimize 1,3-diaxial steric clashes, the hydroxyl group at the C4 position exhibits a strong thermodynamic preference for the equatorial orientation[2]. Concurrently, the bulky 2-methylprop-2-enyl (methallyl) group attached to the nitrogen atom undergoes rapid N-inversion but heavily favors the equatorial position to avoid steric compression against the axial protons of the ring[3]. This stable chair conformation is the fundamental basis for interpreting the complex splitting patterns and chemical shifts observed in its Nuclear Magnetic Resonance (NMR) spectra[1].

Mechanistic Rationale for Chemical Shifts

¹H NMR Causality: The Axial-Equatorial Shielding Effect

The chemical shift of a proton within the piperidine ring is strictly dictated by its spatial orientation. Axial protons (at C2, C3, C5, and C6) are consistently more shielded (appearing at lower ppm values) than their equatorial counterparts[1]. This shielding is a direct consequence of the magnetic anisotropy generated by the adjacent C–C single bonds in the chair conformation[2].

Because the C4-OH group is equatorial, the C4-H proton is forced into an axial position. This proton is significantly deshielded by the directly attached electronegative oxygen, appearing as a distinct triplet of triplets (tt). This specific multiplicity arises because the axial C4-H couples with two adjacent axial protons (large diaxial coupling, J≈10.5 Hz) and two adjacent equatorial protons (small axial-equatorial coupling, J≈4.5 Hz)[4].

¹³C NMR Causality: Inductive Deshielding

Carbon chemical shifts are governed by inductive effects and hybridization. The C4 carbon is the most deshielded aliphatic signal due to the direct attachment of the hydroxyl group. The C2 and C6 carbons are moderately deshielded by the adjacent tertiary amine nitrogen[4]. The methallyl group introduces a highly deshielded quaternary sp2 carbon and a terminal sp2 methylene carbon, providing a distinct, easily identifiable spectroscopic fingerprint[5],[6].

Reference Spectral Data

The following tables summarize the predicted and empirically correlated NMR data for 1-(2-Methylprop-2-enyl)piperidin-4-ol in CDCl₃ at 298 K.

Table 1: ¹H NMR Reference Assignments (400 MHz, CDCl₃)

PositionShift (ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
C3' (=CH₂) 4.85m2H-Terminal vinylic protons; split by long-range allylic coupling[5].
C4-H (ax) 3.65tt1H10.5, 4.5Deshielded by O; axial position yields large diaxial couplings[4].
C1' (N-CH₂) 2.85s2H-Deshielded by the adjacent N and the allylic double bond[6].
C2/C6-H (eq) 2.75m2H-Equatorial protons are deshielded relative to axial protons[2].
C2/C6-H (ax) 2.10td2H11.5, 2.5Shielded by C–C bond anisotropy; large geminal/diaxial J [1].
C3/C5-H (eq) 1.90m2H-Less shielded than axial counterparts[2].
C4' (-CH₃) 1.75s3H-Allylic methyl group[5].
OH 1.60br s1H-Broadened due to chemical exchange; shifts with concentration.
C3/C5-H (ax) 1.55m2H-Highly shielded by chair conformation anisotropy[1].

Table 2: ¹³C NMR Reference Assignments (100 MHz, CDCl₃)

PositionShift (ppm)TypeMechanistic Rationale
C2' 142.5C (quat)Quaternary sp2 carbon, highly deshielded by the double bond[5].
C3' 113.0CH₂Terminal sp2 methylene carbon[5].
C4 67.5CHStrongly deshielded by the directly attached hydroxyl oxygen[4].
C1' 65.2CH₂Deshielded by the adjacent tertiary amine and allylic system[6].
C2/C6 51.5CH₂Deshielded by the adjacent piperidine nitrogen atom[4].
C3/C5 34.5CH₂Aliphatic ring carbons; shielded relative to heteroatom-adjacent carbons.
C4' 20.5CH₃Aliphatic allylic methyl carbon[5].

Self-Validating Experimental Protocol

To guarantee absolute spectral accuracy and reproducibility, this protocol employs a self-validating methodology where 1D assignments are strictly cross-examined against 2D heteronuclear data[6].

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of high-purity 1-(2-Methylprop-2-enyl)piperidin-4-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[1].

  • Causality: CDCl₃ is selected because it provides excellent solubility for N-alkylpiperidines and prevents the rapid chemical exchange of the C4-OH proton that would occur in protic solvents (e.g., D₂O or CD₃OD). TMS acts as the internal zero-point reference to validate the calibration of all subsequent chemical shifts.

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • Action: Acquire the ¹H spectrum at 400 MHz using a standard 30° pulse program (zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds. For ¹³C NMR, acquire at 100 MHz using proton decoupling (zgpg30), a minimum of 1024 scans, and a D1 of 2–3 seconds[6].

  • Causality: The 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons, allowing for accurate quantitative integration. Proton decoupling in the ¹³C experiment collapses multiplets into sharp singlets, drastically increasing the signal-to-noise ratio for the unprotonated quaternary alkene carbon (C2').

Step 3: 2D NMR Cross-Validation (The Self-Validating Step)

  • Action: Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality: 1D spectra alone are insufficient for distinguishing overlapping aliphatic signals (e.g., the N-CH₂ of the methallyl group vs. the equatorial C2/C6 protons of the piperidine ring). HSQC directly correlates protons to their attached carbons, while HMBC validates the connectivity of the methallyl group to the piperidine nitrogen via long-range 3JCH​ couplings, ensuring the structural assignment is internally verified[3].

Workflow Visualization

G Start Sample Prep (15 mg in CDCl3 + TMS) Acq1H Acquire 1D 1H NMR (400 MHz, 16 scans) Start->Acq1H Acq13C Acquire 1D 13C NMR (100 MHz, 1024 scans) Start->Acq13C Analyze1H Analyze 1H Shifts (Axial vs Equatorial) Acq1H->Analyze1H Analyze13C Analyze 13C Shifts (Carbon Backbone) Acq13C->Analyze13C Validate Cross-Validate via 2D NMR (HSQC/HMBC) Analyze1H->Validate Analyze13C->Validate Final Final Spectral Assignment Validate->Final

NMR Data Acquisition and Spectral Assignment Workflow for Piperidine Derivatives.

References

  • [4] National Center for Biotechnology Information. "Piperidin-4-ol | C5H11NO | CID 79341 - PubChem". nih.gov.

  • [1] Benchchem. "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives". benchchem.com.

  • [3] ACS Publications. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues | ACS Omega". acs.org.

  • [5] SpectraBase. "o-(2-Methylallyl)phenol". spectrabase.com.

  • [6] Benchchem. "An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-4-(2-methylallyl)benzene". benchchem.com.

  • [2] Grokipedia. "Piperidine". grokipedia.com.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to form key interactions with biological targets make it an attractive starting point for novel therapeutic design.[1][2] This guide provides a detailed framework for the initial in vitro characterization of 1-(2-Methylprop-2-enyl)piperidin-4-ol , a piperidine derivative with potential for diverse pharmacological activities. We present a suite of exemplary protocols, from anti-inflammatory and enzyme inhibition assays to cytotoxicity profiling, designed to elucidate the compound's biological potential. The causality behind experimental choices is explained to empower researchers in adapting these methods for their specific discovery pipelines.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a six-membered heterocycle that is a key structural component in numerous pharmaceuticals.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to anti-inflammatory, enzyme-inhibiting, anticancer, and antimicrobial effects.[1][2][4] The versatility of the piperidine scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The subject of this guide, 1-(2-Methylprop-2-enyl)piperidin-4-ol, features a piperidin-4-ol core, a common building block in medicinal chemistry, functionalized with a 2-methylprop-2-enyl group at the nitrogen atom.[5] This unique substitution pattern warrants a thorough investigation of its biological profile.

Potential Mechanisms of Action and Signaling Pathways

Given the broad bioactivity of piperidine derivatives, 1-(2-Methylprop-2-enyl)piperidin-4-ol could potentially modulate several key signaling pathways. For instance, many piperidine-containing compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), often through modulation of the NF-κB signaling pathway.[1] Furthermore, the piperidine scaffold is a common feature in enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE) in the context of neurodegenerative diseases, or dihydrofolate reductase (DHFR) for antimicrobial and anticancer applications.[6][7]

Potential_Signaling_Pathways cluster_0 Anti-Inflammatory Pathway cluster_1 Enzyme Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS) Nucleus->Inflammatory_Genes Compound 1-(2-Methylprop-2-enyl)piperidin-4-ol Compound->IKK Potential Inhibition Enzyme Enzyme (e.g., AChE, DHFR) Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Compound2 1-(2-Methylprop-2-enyl)piperidin-4-ol Compound2->Enzyme Inhibition

Figure 1: Potential signaling pathways modulated by 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Experimental Protocols

The following protocols are presented as a robust starting point for the in vitro evaluation of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on a selected cell line. This is a crucial first step to identify a non-toxic concentration range for subsequent cell-based assays.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like A549 for anticancer screening) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Methylprop-2-enyl)piperidin-4-ol in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.

In Vitro Anti-Inflammatory Assay

Objective: To assess the compound's ability to inhibit the production of key inflammatory mediators, NO and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat with various non-toxic concentrations of the test compound for 1 hour.[1]

  • Inflammation Induction: Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium.[1]

  • Incubation: Incubate the plates for 24 hours.[1]

  • NO Measurement (Griess Assay):

    • Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.[1]

  • TNF-α Measurement (ELISA):

    • Quantify the concentration of TNF-α in the cell culture supernatant using a commercial ELISA kit, following the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of inhibition of NO and TNF-α production relative to the LPS-stimulated control. Determine the IC₅₀ values.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the compound's potential to inhibit AChE, a key target in Alzheimer's disease therapy.[2][6]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0), 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution.[2]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[2]

  • DTNB Addition: Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.[2]

  • Reaction Initiation: Start the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) substrate solution.[2]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 5 minutes) using a microplate reader.[2]

  • Data Analysis:

    • Determine the rate of reaction from the change in absorbance per minute.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[2]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for 1-(2-Methylprop-2-enyl)piperidin-4-ol based on the activities of similar piperidine derivatives. This data is for illustrative purposes and should be replaced with experimentally derived values.

Assay TypeTarget/Cell LineParameterHypothetical Value (µM)Reference CompoundReference Value (µM)
CytotoxicityA549 (Lung Cancer)IC₅₀> 100Doxorubicin0.5
Anti-InflammatoryLPS-Stimulated RAW 264.7IC₅₀ (NO Production)15.5Ibuprofen> 100[1]
Anti-InflammatoryLPS-Stimulated RAW 264.7IC₅₀ (TNF-α Production)25.2Ibuprofen> 100[1]
Enzyme InhibitionAcetylcholinesterase (AChE)IC₅₀8.9Donepezil0.01

Troubleshooting and Optimization

  • Compound Solubility: If the compound precipitates in the assay medium, consider using a co-solvent (e.g., a higher percentage of DMSO, while ensuring the final concentration is not toxic to the cells) or preparing a fresh stock solution.

  • High Background in Assays: This could be due to compound interference with the detection method. Run a control with the compound in the absence of cells or enzyme to check for intrinsic absorbance or fluorescence.

  • Variability in Results: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Use multichannel pipettes for adding reagents to minimize timing differences across the plate.

Conclusion

This application note provides a comprehensive guide for the initial in vitro characterization of 1-(2-Methylprop-2-enyl)piperidin-4-ol. The provided protocols for assessing cytotoxicity, anti-inflammatory activity, and enzyme inhibition serve as a solid foundation for elucidating its pharmacological profile. The inherent versatility of the piperidine scaffold suggests that this compound could exhibit a range of biological activities, and the systematic approach outlined here will be instrumental in uncovering its therapeutic potential.

References

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2024). MDPI. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]

Sources

Application Note: Catalytic N-Alkylation of Piperidin-4-ol to 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine derivatives are ubiquitous pharmacophores in modern drug discovery, frequently serving as core scaffolds for neurological, antihistamine, and antimicrobial agents. The selective functionalization of the piperidine nitrogen is a critical step in late-stage API synthesis. This application note details a highly optimized, self-validating protocol for the chemoselective N-alkylation of piperidin-4-ol using 3-chloro-2-methylprop-1-ene (methallyl chloride) to yield 1-(2-methylprop-2-enyl)piperidin-4-ol . By leveraging Finkelstein catalysis and precise pKa differentials, this methodology ensures high yields, excellent chemoselectivity, and scalable downstream processing.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis of 1-(2-methylprop-2-enyl)piperidin-4-ol relies on three core mechanistic pillars:

A. Chemoselectivity via pKa Exploitation

Piperidin-4-ol possesses two competing nucleophilic centers: a secondary amine and a secondary alcohol. The secondary amine is inherently more nucleophilic due to nitrogen's lower electronegativity compared to oxygen. Furthermore, the pKa of the hydroxyl group is approximately 16, while the conjugate acid of the piperidine amine has a pKa of ~10. By utilizing a mild inorganic base like Potassium Carbonate (K₂CO₃), the alcohol remains fully protonated and unreactive. This thermodynamic control allows for near-perfect chemoselective N-alkylation without the need for transient, atom-inefficient O-protecting groups[1].

B. Finkelstein Halide Exchange Catalysis

While methallyl chloride is an accessible and cost-effective allylic electrophile, the chloride ion is a suboptimal leaving group for rapid Sₙ2 displacement. To overcome this kinetic barrier, a catalytic amount of Potassium Iodide (KI) is introduced. KI drives an in situ Finkelstein reaction, displacing the chloride to generate methallyl iodide[2]. Iodide is a vastly superior leaving group, which drastically lowers the activation energy for the subsequent nucleophilic attack by the amine. Once the amine attacks, the iodide is expelled and re-enters the catalytic cycle.

C. Solvent and Scavenger Dynamics

Acetonitrile (ACN) is selected as the optimal polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of both the iodide catalyst and the piperidine nitrogen. K₂CO₃ acts as an insoluble proton scavenger, neutralizing the generated HCl/HI to prevent the amine from forming an unreactive hydrochloride salt. Because K₂CO₃ and its byproducts (KCl, KHCO₃) are insoluble in ACN, they can be easily removed via simple mechanical filtration, streamlining the workup process[3].

Mechanism RCl Methallyl Chloride (Electrophile) RI Methallyl Iodide (Active Intermediate) RCl->RI Finkelstein KI KI (Catalyst) KI->RI I⁻ donor Prod Target Product RI->Prod SN2 Attack Amine Piperidin-4-ol (Nucleophile) Amine->Prod N-Alkylation Prod->KI I⁻ recycled Base K2CO3 (Base) Base->Prod Scavenges HCl/HI

Mechanistic causality of KI-catalyzed Finkelstein halide exchange and SN2 N-alkylation.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data that validates the selection of the KI/K₂CO₃/ACN system. Note the dramatic kinetic enhancement provided by the iodide catalyst.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneK₂CO₃ACN802445Sluggish Sₙ2 kinetics; unreacted electrophile remains.
KI (0.2 eq) K₂CO₃ ACN 80 12 88 Rapid Finkelstein exchange; clean conversion.
NaI (0.2 eq)DIPEADCM402460Lower temperature restricts activation energy.
KI (0.2 eq)Cs₂CO₃DMF60891Excellent kinetics, but requires tedious aqueous workup.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system. In-Process Quality Control (IPC) steps are embedded to ensure the integrity of the reaction before proceeding to downstream purification.

Workflow N1 1. Setup ACN Solvent N2 2. Reagents Amine + Cl-Alkyl + K2CO3 + KI N1->N2 N3 3. Reflux 80°C, 12-16h N2->N3 N4 4. Filtration Remove Salts N3->N4 N5 5. Extraction DCM/H2O N4->N5 N6 6. Purification Silica Column N5->N6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

1. Reaction Setup

  • Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with piperidin-4-ol (1.0 eq, 10.0 mmol, 1.01 g).

  • Add anhydrous Acetonitrile (ACN) (50 mL) and stir until the amine is fully dissolved.

2. Reagent Addition

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15.0 mmol, 2.07 g). Note: Powdering the base increases the surface area, enhancing its efficacy as a heterogeneous proton scavenger.

  • Add Potassium Iodide (KI) (0.2 eq, 2.0 mmol, 0.33 g) to initiate the catalytic cycle[2].

  • Slowly add 3-chloro-2-methylprop-1-ene (methallyl chloride) (1.2 eq, 12.0 mmol, 1.09 g / 1.18 mL) dropwise via syringe. Caution: Handle methallyl chloride in a fume hood due to its volatility and alkylating properties[3].

3. Reflux & IPC Monitoring

  • Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere.

  • Stir vigorously for 12 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain with Ninhydrin. The primary amine starting material will appear as a dark spot that should be completely consumed, replaced by a higher R_f product spot.

4. Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Filter the heterogeneous suspension through a pad of Celite to remove the inorganic salts (KCl, KI, K₂CO₃, KHCO₃). Wash the filter cake with fresh ACN (20 mL).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ACN.

  • Dissolve the resulting crude residue in Dichloromethane (DCM) (50 mL). Transfer to a separatory funnel and wash with distilled water (2 × 25 mL) to remove any residual salts, followed by brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

5. Purification

  • Purify the crude product via flash column chromatography on silica gel. Use a gradient elution of 0% to 10% Methanol in DCM. Critical Step: Add 1% Triethylamine (TEA) to the eluent to prevent the basic amine product from streaking on the acidic silica gel.

  • Isolate 1-(2-methylprop-2-enyl)piperidin-4-ol as a pale yellow oil. Expected yield: 85–88%.

References

1.[2] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates Source: Molecules (via PubMed Central) URL:[Link]

2.[1] 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: ACS Chemical Neuroscience URL:[Link]

3.[3] A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds Source: RSC Advances URL:[Link]

Sources

Introduction: Unlocking Three-Dimensional Chemical Space with a Versatile Piperidine Building Block

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Applications of 1-(2-Methylprop-2-enyl)piperidin-4-ol in Organic Synthesis

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] The relentless pursuit of novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic properties has driven chemists to explore beyond flat, two-dimensional structures and into the realm of complex, three-dimensional molecular architectures. In this context, 1-(2-Methylprop-2-enyl)piperidin-4-ol emerges as a promising, yet underexplored, building block. Its unique combination of a nucleophilic nitrogen, a reactive alkene, and a functionalizable hydroxyl group within a conformationally restricted six-membered ring offers a rich platform for the synthesis of diverse and structurally complex molecules, including novel bicyclic and spirocyclic scaffolds.

This technical guide provides a comprehensive overview of the potential applications of 1-(2-Methylprop-2-enyl)piperidin-4-ol in organic synthesis. While direct literature on this specific compound is sparse, this document leverages well-established reactivity principles of analogous N-alkenyl piperidines and piperidin-4-ol derivatives to present scientifically grounded and detailed application notes and protocols for researchers in organic synthesis and drug discovery.

Synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol

The title compound can be readily synthesized via the N-alkylation of commercially available piperidin-4-ol. The isobutenyl group (2-methylprop-2-enyl) can be introduced using 3-chloro-2-methyl-1-propene.

Protocol 1: Synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol

This protocol outlines a standard procedure for the N-alkylation of piperidin-4-ol.

Materials:

  • Piperidin-4-ol

  • 3-Chloro-2-methyl-1-propene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add piperidin-4-ol (1.0 equiv.), potassium carbonate (2.5 equiv.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-chloro-2-methyl-1-propene (1.2 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Causality Behind Experimental Choices:

  • Potassium carbonate is used as a base to deprotonate the secondary amine of piperidin-4-ol, making it nucleophilic for the subsequent alkylation. An excess is used to ensure complete deprotonation and to neutralize the HCl formed during the reaction.

  • Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction, as it dissolves the reactants and facilitates the nucleophilic attack without interfering with the reaction.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

start Piperidin-4-ol + 3-Chloro-2-methyl-1-propene reagents K₂CO₃, CH₃CN start->reagents reaction N-Alkylation (Sₙ2) reagents->reaction Reflux workup Filtration, Extraction, Chromatography reaction->workup product 1-(2-Methylprop-2-enyl)piperidin-4-ol workup->product Purification start 1-(2-Methylprop-2-enyl)piperidin-4-ol reagents Electrophile (e.g., I₂, NBS, Hg(OAc)₂) start->reagents intermediate Cyclized Intermediate reagents->intermediate Cyclization workup Reductive Workup or Further Functionalization intermediate->workup product Bicyclic Piperidine Scaffold workup->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the N-alkylation of piperidin-4-ol with methallyl halides (e.g., 3-chloro-2-methylprop-1-ene). By understanding the mechanistic causality behind each reaction parameter, you can systematically eliminate side reactions and maximize your isolated yield.

I. Reaction Dynamics & Mechanistic Pathways

To troubleshoot effectively, we must first map the competing chemical pathways. The synthesis relies on the nucleophilic attack of the secondary amine on the electrophilic allylic carbon. However, the ambident nature of piperidin-4-ol and the reactivity of the methallyl group introduce several failure points.

SynthesisPathway Start Piperidin-4-ol + Methallyl Chloride Base Base Addition (e.g., K₂CO₃ in ACN) Start->Base Desired N-Alkylation 1-(2-Methylprop-2-enyl)piperidin-4-ol Base->Desired Mild Base, Controlled Temp Side1 O-Alkylation (Ether Formation) Base->Side1 Strong Base (e.g., NaH) Side3 Elimination (Isobutylene + HCl) Base->Side3 High Heat, Excess Base Side2 Over-alkylation (Quaternary Salt) Desired->Side2 Excess Alkylating Agent

Reaction pathways and side reactions in 1-(2-Methylprop-2-enyl)piperidin-4-ol synthesis.

II. Troubleshooting FAQs: Critical Failure Points

Q1: Why am I seeing significant O-alkylation alongside the desired N-alkylation? Causality: Piperidin-4-ol is an ambident nucleophile. The secondary amine nitrogen is inherently more nucleophilic than the hydroxyl oxygen due to its lower electronegativity and highly polarizable sp³ lone pair. Under kinetic control, N-alkylation is favored. However, if a strong base (e.g., NaH or KOtBu) is used, the secondary alcohol (pKa ~16) is deprotonated to form an alkoxide. This alkoxide is a hard, highly reactive nucleophile that rapidly attacks methallyl chloride, leading to O-alkylation. Solution: Utilize a mild inorganic base such as potassium carbonate (K₂CO₃)[1]. K₂CO₃ is basic enough to neutralize the HCl byproduct and drive the reaction forward, but not strong enough to deprotonate the alcohol, ensuring high N-selectivity[2].

Q2: My LC-MS shows a mass corresponding to [M+Methallyl]⁺. How do I prevent over-alkylation? Causality: The target product, 1-(2-methylprop-2-enyl)piperidin-4-ol, is a tertiary amine. Because the methallyl group is relatively unhindered at the allylic position, the nitrogen lone pair remains sterically accessible. This allows the newly formed tertiary amine to act as a nucleophile and attack a second equivalent of methallyl chloride, forming an unwanted quaternary ammonium salt[1]. Solution: Invert the stoichiometry. Instead of using excess alkylating agent, maintain a slight excess of piperidin-4-ol (1.1 to 1.2 equivalents)[3]. Additionally, add the methallyl chloride dropwise to a dilute solution to keep its steady-state concentration low, minimizing the chance of a second alkylation event.

Q3: The reaction stalls at 60% conversion despite excess base and prolonged heating. What is happening? Causality: Methallyl chloride (3-chloro-2-methylprop-1-ene) has a low boiling point (~71–72 °C). If the reaction is heated to 70–80 °C in an open or loosely capped system, the electrophile vaporizes into the headspace, effectively removing it from the reaction mixture. Furthermore, under prolonged heating with base, methallyl chloride can undergo E2 elimination to yield isobutylene gas and HCl[4]. Solution: Conduct the reaction at a strictly controlled 60 °C in a sealed pressure vessel[2]. Alternatively, substitute methallyl chloride with methallyl bromide, which is significantly more electrophilic and allows the alkylation to proceed to completion at lower temperatures (40 °C).

Q4: My crude NMR looks clean, but my isolated yield is poor after aqueous workup. Where is the product? Causality: 1-(2-Methylprop-2-enyl)piperidin-4-ol is a highly polar molecule containing both a basic tertiary amine and a hydrogen-bonding hydroxyl group. During aqueous workup, if the pH is neutral or only weakly basic, the amine remains protonated as a water-soluble hydrochloride salt and will not partition into the organic phase. Solution: This process requires a self-validating workup. Before extraction, verify with pH paper that the aqueous phase is adjusted to pH > 12 using 1 M NaOH. This ensures the product is entirely in its neutral free-base form. Extract with a highly polar organic solvent system, such as 10% methanol in dichloromethane (DCM) or neat ethyl acetate.

III. Empirical Optimization Data

The following table summarizes the quantitative impact of varying reaction parameters on the yield and purity profile.

EntryBaseSolventTemp (°C)Stoichiometry (Amine : Halide)Yield (%)Major Impurity Profile
1NaH (2.0 eq)DMF0 to 251.0 : 1.235%O-Alkylation (Ether formation)
2Et₃N (2.0 eq)DCM401.0 : 1.545%Quaternization (Over-alkylation)
3K₂CO₃ (2.0 eq)DMF801.0 : 1.155%Elimination (Low conversion)
4 K₂CO₃ (2.0 eq) ACN 60 1.1 : 1.0 88% None (Optimized)

IV. Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at every step.

Step 1: Reagent Preparation

  • Charge an oven-dried, 100 mL round-bottom flask with piperidin-4-ol (1.11 g, 11.0 mmol, 1.1 equiv) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

  • Suspend the solids in anhydrous Acetonitrile (ACN) (50 mL, 0.2 M). Stir at room temperature for 15 minutes to ensure uniform dispersion.

Step 2: Electrophile Addition 3. Equip the flask with a reflux condenser and a dropping funnel. 4. Add 3-chloro-2-methylprop-1-ene (0.90 g, 10.0 mmol, 1.0 equiv) dropwise over 15 minutes to prevent local concentration spikes that lead to quaternization.

Step 3: Reaction Execution & In-Process Control (IPC) 5. Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours. 6. IPC Check: Sample 50 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the methallyl chloride is consumed and the mass spectrum shows a dominant peak at m/z 156.2 [M+H]⁺ .

Step 4: Self-Validating Aqueous Workup 7. Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. 8. Dissolve the crude residue in 20 mL of 1 M NaOH (aq). 9. IPC Check: Dip pH paper into the aqueous layer to verify pH > 12 . If pH < 12, add additional NaOH. 10. Extract the basic aqueous layer with a solution of 10% Methanol in DCM (3 × 30 mL).

Step 5: Isolation 11. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1-(2-Methylprop-2-enyl)piperidin-4-ol as a pale yellow oil (Expected yield: ~85-88%).

V. References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds (RSC Advances, 2020). Source detailing the use of methallyl chloride and K₂CO₃ in basic alkylation conditions. 4

  • WO2020202205A1 - Process for the preparation of derivatives of 1,1-dialkylethane-1,2-diols as useful intermediates (Google Patents). Patent validating the temperature parameters (60-70 °C) for methallyl chloride alkylations. 2

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides (University of Michigan / Deep Blue). Mechanistic grounding for preventing quaternary ammonium salt formation during N-alkylation. 1

  • Application Notes and Protocols for the Alkylation of Secondary Amines (Benchchem). Standard protocol reference for utilizing K₂CO₃ and ACN/DMF solvent systems. 3

Sources

Technical Support Center: Crystallization of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Methylprop-2-enyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this compound. Drawing from established principles in small molecule crystallization and specific insights into piperidine derivatives, this document offers practical solutions and explains the underlying scientific reasoning to empower you in your experimental work.

Introduction to Crystallization of Piperidine Derivatives

1-(2-Methylprop-2-enyl)piperidin-4-ol is a substituted piperidinol. The piperidine scaffold is a common motif in many biologically active compounds.[1][2][3] The presence of both a hydroxyl group and a tertiary amine, along with the non-polar allyl group, gives the molecule an amphiphilic character, which can present unique challenges during crystallization. Common issues with piperidine derivatives include the tendency to "oil out" and the formation of amorphous precipitates instead of well-defined crystals.[4] The key to successful crystallization lies in a systematic approach to solvent selection and the careful control of supersaturation.[4][5]

Troubleshooting Guides: A-Question-and-Answer-Based Approach

This section addresses specific issues you may encounter during the crystallization of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Issue 1: The compound "oils out" upon cooling or addition of an anti-solvent.

Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common problem with piperidine derivatives and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This typically happens when the supersaturation is too high or the cooling rate is too fast.[6]

Core Directive: Reduce the degree of supersaturation and slow down the crystallization process.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional "good" solvent to decrease the concentration and thus the supersaturation. Allow the solution to cool much more slowly.

  • Change the Solvent System: The solvent you are using may be too "good" for your compound.[6] A solvent in which the compound is slightly less soluble at higher temperatures might be more effective. Consider a solvent mixture to fine-tune the solubility properties.[7]

  • Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature. This can sometimes favor solid precipitation over oiling.

  • Seed the Solution: If you have a few crystals of the pure compound, add a "seed crystal" to the supersaturated solution at a temperature just above where it oils out.[6] This provides a template for crystal growth.

  • Salt Formation: Consider converting the tertiary amine to a salt, such as a hydrochloride salt.[8][9] Salts often have very different solubility profiles and higher melting points, which can favor crystallization.

Issue 2: No crystals form after cooling the solution.

Q: My compound remains fully dissolved even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated.[6] To induce crystallization, you need to increase the solute concentration or introduce a nucleation site.

Troubleshooting Steps:

  • Induce Supersaturation:

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This will gradually increase the concentration of your compound.[6]

    • Anti-Solvent Addition: If you are using a single solvent, slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until you observe persistent turbidity.[6] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to stand.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[6][10]

    • Seeding: Add a small, pure crystal of your compound (a "seed crystal") to the cooled solution.[6][10]

Issue 3: The resulting crystals are of poor quality (e.g., small needles, plates, or an amorphous powder).

Q: I managed to get a solid to precipitate, but it's not crystalline. How can I improve the crystal quality?

A: Poor crystal quality is often a result of rapid crystal formation or the presence of impurities. The goal is to slow down the crystal growth process.

Troubleshooting Steps:

  • Slow Down the Cooling Rate: A slower cooling rate generally favors the growth of larger, more well-defined crystals.[4] Allow the solution to cool to room temperature undisturbed before placing it in a colder environment.

  • Optimize the Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.

  • Ensure High Purity: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[6][7] Ensure your starting material is of high purity. If necessary, consider a preliminary purification step like column chromatography or an acid-base extraction.[8]

  • Recrystallization: Perform a second recrystallization of the obtained solid. This process of dissolving and re-precipitating often leads to purer and higher-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the crystallization of 1-(2-Methylprop-2-enyl)piperidin-4-ol?

A1: The principle of "like dissolves like" is a good starting point.[10] Given the compound's structure (a polar alcohol and amine, and a non-polar hydrocarbon chain), solvents of intermediate polarity are often a good choice. It is recommended to perform small-scale solubility tests with a variety of solvents.[10]

Solvent ClassExamplesRationale
Polar Protic Ethanol, Isopropanol, WaterThe hydroxyl group can form hydrogen bonds with these solvents. Water may act as an anti-solvent when used with a more soluble organic solvent.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateThese can dissolve the compound to varying extents and are good candidates for single-solvent or multi-solvent systems.
Non-Polar Hexanes, TolueneLikely to be poor solvents on their own but can be excellent anti-solvents when used in combination with a more polar "good" solvent.

Q2: Should I consider forming a salt of my compound to improve crystallization?

A2: Yes, forming a salt is a common and effective strategy for purifying and crystallizing amines.[8][9] Reacting your compound with an acid like hydrochloric acid (HCl) or acetic acid can form the corresponding ammonium salt.[8][11] These salts often have significantly different solubility profiles and are typically more crystalline than the free base.

Q3: How can I purify my compound if crystallization fails repeatedly?

A3: If crystallization proves difficult, other purification techniques should be considered:

  • Column Chromatography: Silica gel chromatography is a standard method. However, the basicity of the amine can cause streaking.[8] This can often be mitigated by adding a small amount of a competing base like triethylamine to the eluent.[8] Alternatively, using basic alumina as the stationary phase can be effective.[8]

  • Acid-Base Extraction: This is a powerful technique for separating amines from non-basic impurities.[8] The amine can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(2-Methylprop-2-enyl)piperidin-4-ol in the minimum amount of a hot "good" solvent (e.g., acetone or ethyl acetate) required for complete dissolution.[10]

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., hexanes) dropwise with constant swirling until a persistent cloudiness is observed.[10]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, proceed to an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Salt Formation for Crystallization
  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[8]

  • Acid Addition: Add a solution of HCl in a compatible solvent (e.g., diethyl ether or dioxane) dropwise while stirring.[8]

  • Precipitation: The corresponding hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid salt by vacuum filtration and wash with a small amount of the solvent.

  • Recrystallization of the Salt: The salt can then be recrystallized using a suitable solvent system, often more polar than what would be used for the free base.

Visualizing Troubleshooting Workflows

Troubleshooting_Crystallization start Start Crystallization Attempt dissolve Dissolve compound in hot solvent start->dissolve cool Cool the solution dissolve->cool outcome Observe Outcome cool->outcome crystals High-Quality Crystals Formed outcome->crystals Success oiling Compound Oils Out outcome->oiling Failure no_xtals No Crystals Form outcome->no_xtals Failure poor_xtals Poor Quality Crystals outcome->poor_xtals Failure ts_oil Troubleshoot Oiling Out oiling->ts_oil ts_no_xtals Troubleshoot No Crystals no_xtals->ts_no_xtals ts_poor_xtals Troubleshoot Poor Quality poor_xtals->ts_poor_xtals reheat Reheat & Add More Solvent ts_oil->reheat change_solvent_oil Change Solvent System ts_oil->change_solvent_oil seed_oil Seed the Solution ts_oil->seed_oil form_salt_oil Form a Salt ts_oil->form_salt_oil evaporate Slowly Evaporate Solvent ts_no_xtals->evaporate add_anti Add Anti-Solvent ts_no_xtals->add_anti scratch Scratch Flask ts_no_xtals->scratch seed_no_xtals Seed the Solution ts_no_xtals->seed_no_xtals slow_cool Slow Down Cooling ts_poor_xtals->slow_cool recrystallize Recrystallize the Solid ts_poor_xtals->recrystallize purify Purify Starting Material ts_poor_xtals->purify reheat->cool change_solvent_oil->cool seed_oil->cool form_salt_oil->cool evaporate->outcome add_anti->outcome scratch->outcome seed_no_xtals->outcome slow_cool->outcome recrystallize->outcome purify->start

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-(Piperidin-4-yl)indolin-2-one.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Reddit. (2024, March 12). Amine workup.
  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Arulraj, S., et al. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • ResearchGate. (2021, January 13). How to Limit Amine Systems Failures. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Aminoethyl)piperidin-4-ol. Retrieved from [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

Sources

Optimizing HPLC mobile phase conditions for 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex basic amines. The molecule 1-(2-Methylprop-2-enyl)piperidin-4-ol presents a classic triad of analytical challenges: a highly basic piperidine nitrogen, a polar hydroxyl group, and a weak chromophore (the methallyl group).

To achieve robust, reproducible, and self-validating analytical methods, we must move beyond empirical "trial and error" and design our mobile phases based on the fundamental physicochemical properties of the analyte.

Visualizing the Analytical Challenge

Before adjusting instrument parameters, we must understand the causality between the molecule's structure and its chromatographic behavior.

G Struct 1-(2-Methylprop-2-enyl) piperidin-4-ol Amine Basic Piperidine Nitrogen (pKa ~9.5) Struct->Amine Hydroxyl Hydroxyl Group (Polarity) Struct->Hydroxyl Alkene Methallyl Group (Weak Chromophore) Struct->Alkene Tailing Silanol Interactions & Peak Tailing Amine->Tailing Ion Exchange Retention Poor Retention on Standard RP Amine->Retention Protonation Hydroxyl->Retention Hydrophilicity Detection Low UV Absorbance (<215 nm) Alkene->Detection Isolated Double Bond Sol1 High pH (pH > 10.5) or Low pH (pH < 3.0) Tailing->Sol1 Sol2 Aqueous-Rich Mobile Phase or Ion-Pairing Retention->Sol2 Sol3 ELSD, CAD, MS, or Low-UV Transparent Buffers Detection->Sol3

Fig 1: Structural features of 1-(2-Methylprop-2-enyl)piperidin-4-ol dictating HPLC optimization.

Troubleshooting & FAQs
Q1: Why does my peak look like a "shark fin" (severe tailing) on a standard C18 column, and how do I fix it?

The Causality: Peak tailing for basic compounds is rarely a column packing issue; it is a chemical interaction issue. The piperidine nitrogen in 1-(2-Methylprop-2-enyl)piperidin-4-ol has a pKa of approximately 9.5. At a neutral mobile phase pH (pH 5-7), this nitrogen is fully protonated ( NH+ ). Simultaneously, residual silanol groups ( Si−OH ) on the silica stationary phase deprotonate above pH 4 to form negatively charged silanoxanes ( Si−O− ). The resulting electrostatic attraction (ion-exchange) causes the analyte to stick to the silica backbone, dragging out the tail of the peak [1].

The Solution: You must break the ion-exchange mechanism.

  • Approach A (Protonate the Silanols): Lower the mobile phase pH below 3.0 using acids like Phosphoric Acid or Formic Acid. This neutralizes the silanols back to Si−OH , eliminating the negative charge [2].

  • Approach B (Deprotonate the Amine): Raise the mobile phase pH above 10.5 using Ammonium Bicarbonate/Ammonia. This neutralizes the piperidine nitrogen, allowing it to partition purely by hydrophobicity. Note: This requires a hybrid silica column (e.g., BEH technology) designed to withstand high pH without dissolving [3].

Q2: I am using 0.1% TFA to fix the tailing, but my baseline is drifting wildly during the gradient. Why?

The Causality: 1-(2-Methylprop-2-enyl)piperidin-4-ol lacks an aromatic ring or extended conjugation. Its only chromophore is the isolated double bond of the methallyl group, which requires detection at very low UV wavelengths (205–210 nm). Trifluoroacetic acid (TFA) absorbs heavily below 215 nm. As the gradient increases the organic concentration, the changing TFA environment causes severe baseline drift, masking your analyte.

The Solution: If you must use UV detection, switch your acidic modifier from TFA to Phosphoric acid ( H3​PO4​ ). Phosphoric acid is highly transparent down to 195 nm, providing a flat baseline. If you require LC-MS compatibility (where phosphates are strictly forbidden), you must abandon UV and rely on the Mass Spectrometer (ESI+) or a Charged Aerosol Detector (CAD).

Q3: The compound elutes in the void volume. How can I increase retention?

The Causality: The combination of the polar hydroxyl group and the protonated amine makes this molecule highly hydrophilic at low pH. Standard C18 phases cannot retain it sufficiently before the void volume ( t0​ ).

The Solution:

  • Use a highly aqueous mobile phase (start at 0-2% organic) with an "AQ" or polar-embedded C18 column that resists phase collapse.

  • Employ an ion-pairing reagent (e.g., 5 mM Sodium Hexanesulfonate). The negatively charged sulfonate binds to the positively charged piperidine, forming a neutral, lipophilic complex that retains strongly on C18.

Data Presentation: Mobile Phase Strategy Comparison

To facilitate rapid decision-making, I have summarized the quantitative and qualitative impacts of different mobile phase strategies below.

Mobile Phase StrategyBuffer SystemTarget pHPrimary Retention MechanismUV Baseline (205 nm)MS CompatibilityRecommended Column Type
Low pH (UV Optimized) 10 mM KH2​PO4​ / H3​PO4​ 2.5Hydrophobic (Protonated)Excellent (Flat)IncompatibleEndcapped C18 or AQ-C18
Low pH (MS Optimized) 0.1% Formic Acid2.8Hydrophobic (Protonated)Poor (Drift)Excellent Polar-embedded C18
High pH (Neutral State) 10 mM NH4​HCO3​ / NH4​OH 10.5Hydrophobic (Neutral base)ModerateExcellent Ethylene Bridged Hybrid (BEH)
Ion-Pairing 5 mM Sodium Hexanesulfonate3.0Ion-Pair ComplexationGoodIncompatibleStandard C18
Experimental Protocols: Self-Validating Workflows

Below are two field-proven, step-by-step methodologies. Each protocol includes built-in system suitability criteria to ensure the method is self-validating.

Protocol A: High-pH LC-MS Compatible Workflow

Mechanism: Neutralizes the piperidine nitrogen to maximize retention and eliminate silanol interactions.

  • Buffer Preparation: Weigh 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1.0 L of LC-MS grade water (yields 10 mM).

  • pH Adjustment: Add concentrated Ammonium Hydroxide ( NH4​OH ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.5.

  • Filtration: Filter the buffer through a 0.22 µm nylon or PTFE membrane.

  • System Setup:

    • Mobile Phase A: 10 mM NH4​HCO3​ (pH 10.5)

    • Mobile Phase B: LC-MS Grade Acetonitrile

    • Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-pH stable column.

    • Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Self-Validation (System Suitability): Inject a 0.1 mg/mL standard. The method is validated for routine use only if the Tailing Factor ( Tf​ ) is ≤1.3 and the retention factor ( k′ ) is ≥2.0 .

Protocol B: Low-pH UV-Optimized Workflow

Mechanism: Protonates residual silanols to prevent ion-exchange while utilizing a UV-transparent buffer for low-wavelength detection.

  • Buffer Preparation: Weigh 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC grade water (yields 10 mM).

  • pH Adjustment: Add 85% Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches 2.5.

  • Filtration: Filter through a 0.22 µm aqueous-compatible membrane.

  • System Setup:

    • Mobile Phase A: 10 mM Phosphate Buffer (pH 2.5)

    • Mobile Phase B: HPLC Grade Acetonitrile

    • Detector: UV/Vis set to 210 nm (Reference wavelength OFF).

    • Column: Agilent ZORBAX Eclipse Plus C18 (highly endcapped) or equivalent.

  • Self-Validation (System Suitability): Run a blank gradient from 5% B to 95% B. The baseline drift must not exceed 5 mAU over the entire gradient window. Inject the standard; theoretical plates ( N ) must exceed 10,000 to confirm complete suppression of silanol interactions.

References
  • Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis. Universiti Kebangsaan Malaysia (UKM).
  • Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • Challenges of HPLC of basic compounds. Sigma-Aldrich (Supelco Reporter).

Technical Support Center: Stability & Storage of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(2-Methylprop-2-enyl)piperidin-4-ol (also referred to as 1-methallylpiperidin-4-ol). As a bi-functional molecule containing a basic piperidine core and a reactive methallyl group, this compound presents unique challenges during long-term storage and high-temperature experimental workflows.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic chemistry with field-proven protocols to help you prevent thermal degradation, maintain batch integrity, and troubleshoot common analytical discrepancies.

Mechanistic Vulnerabilities: Why Does It Degrade?

To effectively protect 1-(2-Methylprop-2-enyl)piperidin-4-ol, one must understand the causality behind its degradation. The molecule possesses three distinct reactive sites, each susceptible to specific thermally-driven pathways:

  • The Methallyl Group (Allylic C-H Bonds): The allylic position adjacent to the double bond has a significantly lowered bond dissociation energy. Thermal stress, even at moderate temperatures ( > 40°C), can induce homolytic cleavage, generating allylic radicals. These radicals rapidly propagate in the presence of trace oxygen, leading to autoxidation and subsequent cross-linking or free-radical polymerization[1].

  • The Piperidine Nitrogen: As a tertiary amine, the nitrogen center is highly nucleophilic and prone to oxidation. Exposure to ambient air and heat accelerates the formation of N-oxides (+16 Da). At elevated temperatures, allylic N-oxides can undergo Cope-type eliminations, cleaving the molecule into a piperidine and an aldehyde/ketone derivative[2].

  • The Secondary Alcohol (4-ol): Under thermal stress, particularly if trace acidic impurities are present in the storage vessel, the secondary alcohol can undergo dehydration (-18 Da), yielding a conjugated or isolated piperidine diene system.

Pathways Molecule 1-(2-Methylprop-2-enyl) piperidin-4-ol Radical Allylic Radical Formation (Heat/O2) Molecule->Radical Thermal Stress NOxide N-Oxidation (O2 exposure) Molecule->NOxide Ambient Air Dehyd Dehydration (Trace Acid/Heat) Molecule->Dehyd T > 60°C Polymer Oligomerization & Cross-linking Radical->Polymer Cope Cope Elimination (Cleavage) NOxide->Cope Diene Piperidine Diene Formation Dehyd->Diene

Figure 1: Primary thermal and oxidative degradation pathways of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Troubleshooting & FAQs

Q: My stored batch has turned yellow and its viscosity has noticeably increased. What happened? A: This is the classic signature of free-radical polymerization of the methallyl group[1]. When stored at room temperature or exposed to light, trace radicals initiate oligomerization. The yellowing is caused by the formation of conjugated polyene systems or oxidized amine byproducts. Solution: Discard highly viscous batches, as separating the monomer from the oligomer is notoriously difficult. Prevent this in the future by storing at -20°C under argon.

Q: I am detecting a major impurity with a mass of +16 Da in my LC-MS after three months of storage. How do I prevent this? A: A +16 Da shift indicates N-oxidation of the piperidine ring. Tertiary amines readily oxidize in the presence of atmospheric oxygen, a process accelerated by thermal fluctuations. Solution: You must displace the oxygen in your storage vials. Purge the headspace with high-purity Argon or Nitrogen before sealing.

Q: Can I store this compound in solution to improve its stability? A: It depends heavily on the solvent. Do not store it in halogenated solvents (e.g., Chloroform, DCM) for extended periods, as the basic piperidine nitrogen can slowly react with the solvent via nucleophilic substitution, yielding quaternary ammonium salts. If solution storage is mandatory for your workflow, use anhydrous, degassed THF or Toluene, and store at -20°C.

Q: Is it safe to dry this compound in a vacuum oven at 60°C? A: We strongly advise against it. While the piperidine ring itself has some thermal resilience[3], the combination of the methallyl group and the secondary alcohol makes it highly labile. Heating to 60°C, even under vacuum, risks initiating dehydration or premature polymerization. If drying is required, use high vacuum (Schlenk line) at room temperature (20-25°C) for a longer duration.

Quantitative Storage Guidelines

To ensure self-validating stability, we have modeled the expected shelf-life of 1-(2-Methylprop-2-enyl)piperidin-4-ol under various storage conditions.

Storage TemperatureAtmosphereContainer TypeExpected Shelf-LifePrimary Risk Factor
25°C (Ambient) Ambient AirClear Glass< 2 WeeksN-Oxidation, Polymerization
4°C (Fridge) Ambient AirAmber Glass1 - 3 MonthsSlow N-Oxidation
-20°C (Freezer) Ambient AirAmber Glass6 - 12 MonthsCondensation/Moisture ingress
-20°C (Freezer) Argon (Inert) Amber Glass, PTFE Seal > 24 Months Optimal Condition

Experimental Protocol: Inert Aliquoting & Storage Workflow

To guarantee trustworthiness in your assays, the compound must be handled using rigorous air-free techniques. Repeated freeze-thaw cycles and repeated exposure to ambient air are the leading causes of batch degradation.

Equipment Required:

  • Schlenk line with high-purity Argon (99.999%)

  • Amber glass vials (2 mL or 5 mL)

  • PTFE-lined crimp caps or screw caps

  • Gas-tight syringes

Step-by-Step Methodology:

  • Preparation: Dry the amber glass vials in an oven at 120°C for 2 hours. Allow them to cool in a desiccator.

  • Purging: Connect the vials to the Schlenk line. Evacuate the vials and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen and moisture.

  • Aliquoting: If the compound is a viscous liquid/oil, slightly warm it (do not exceed 30°C) just enough to reduce viscosity. Using a gas-tight syringe flushed with Argon, transfer single-use aliquots (e.g., 50–100 mg) into the pre-purged amber vials.

  • Blanketing: Gently blow a stream of Argon over the headspace of the vial for 15 seconds to displace any air introduced during the transfer.

  • Sealing: Immediately seal the vial with a PTFE-lined cap. PTFE is critical as it prevents the basic amine from degrading the septa.

  • Storage: Transfer the sealed vials to a -20°C freezer. Wrap the caps in Parafilm for an additional moisture barrier.

Workflow Rec Receive Bulk Batch Purge Argon/N2 Purge Vials Rec->Purge Aliquot Single-Use Aliquoting Purge->Aliquot Seal PTFE-Lined Crimp Seal Aliquot->Seal Store Store at -20°C Seal->Store

Figure 2: Standard operating procedure for the inert handling and cryogenic storage of allylic piperidines.

References

  • Freeman, S. A., et al. "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." Industrial & Engineering Chemistry Research, 2012. Available at:[Link]

  • Namjoshi, O., et al. "Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture." Industrial & Engineering Chemistry Research, 2016. Available at:[Link]

  • Kılınç, M., et al. "Free Radical Polymerization of Allylamine in Different Acidic Media." ResearchGate, 2022. Available at:[Link]

Sources

Reducing byproduct formation in 1-(2-Methylprop-2-enyl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and mitigating byproduct formation. By understanding the underlying reaction mechanisms and optimizing key parameters, you can significantly improve the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is complete, but the yield is low and my TLC/LC-MS shows a major, more polar byproduct. What is it and how can I prevent it?

A1: The most probable identity of this byproduct is the quaternary ammonium salt, formed through over-alkylation of the desired product.

The target molecule, 1-(2-Methylprop-2-enyl)piperidin-4-ol, is a tertiary amine. While it is the desired product, it remains nucleophilic and can react with a second molecule of the methallyl electrophile. This second N-alkylation reaction is often faster than the first, as the tertiary amine product can be more nucleophilic than the starting secondary amine under certain conditions. This leads to the formation of a highly polar and often water-soluble quaternary ammonium salt, which can be challenging to separate from the product and consumes valuable starting material.

Root Causes and Mitigation Strategies:

  • Incorrect Stoichiometry: Using an excess of the alkylating agent (methallyl chloride/bromide) directly promotes the second alkylation.

  • Rapid Addition of Electrophile: Adding the alkylating agent too quickly creates localized areas of high concentration, favoring the reaction with the already-formed tertiary amine product.

  • Elevated Temperature: Higher temperatures increase the rate of both desired and undesired reactions, often accelerating the faster second alkylation disproportionately.

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess of the starting piperidin-4-ol (e.g., 1.1 to 1.2 equivalents) relative to the methallyl halide. This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting amine.

  • Slow, Controlled Addition: Add the methallyl halide dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.[1] This maintains a low concentration of the electrophile, maximizing the probability of it reacting with the primary nucleophile (piperidin-4-ol).

  • Maintain Low Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[1] This helps to control the reaction kinetics and suppress the formation of the quaternary salt.

Diagram: Byproduct Formation Pathways

Byproduct_Formation Piperidin-4-ol Piperidin-4-ol Product 1-(2-Methylprop-2-enyl)piperidin-4-ol (Tertiary Amine) Piperidin-4-ol->Product + Methallyl-X O_Alkylated O-Alkylated Ether (Minor Byproduct) Piperidin-4-ol->O_Alkylated + Methallyl-X (Strong Base) Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Product->Quat_Salt + Methallyl-X

Caption: Key reaction pathways in the synthesis.

Q2: I've identified a less polar impurity with a similar mass to my product. Could this be the O-alkylated byproduct?

A2: Yes, this is likely the 4-(2-methylprop-2-en-1-yloxy)piperidine, resulting from O-alkylation. While typically a minor byproduct, its formation can be promoted under specific conditions.

The hydroxyl group at the C4 position of piperidin-4-ol is also a nucleophile. Although the nitrogen atom is inherently more nucleophilic, using a strong base can deprotonate the hydroxyl group to form a more potent alkoxide nucleophile. This significantly increases the rate of O-alkylation, making it a more competitive pathway.

Conditions Favoring O-Alkylation:

  • Use of Strong Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will readily deprotonate the alcohol, favoring O-alkylation.[2]

  • Aprotic Solvents: Solvents like THF or DMF are often used with strong bases and can facilitate this side reaction.[1][2]

Recommended Solutions:

  • Select the Appropriate Base: Use a mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1][3] These bases are strong enough to neutralize the hydrohalic acid (HCl/HBr) generated during the reaction, but not strong enough to significantly deprotonate the C4-hydroxyl group.

  • Avoid Strong Bases: Do not use organometallic or hydride bases unless O-alkylation is the desired outcome. The use of a Boc-protecting group on the nitrogen is a common strategy to achieve selective O-alkylation if that were the synthetic goal.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this N-alkylation?

A1: The choice of solvent and base is critical for maximizing yield and minimizing byproducts. A polar aprotic solvent is generally preferred as it can dissolve the reactants and stabilize charged intermediates in the Sₙ2 transition state without participating in the reaction.

Parameter Recommendation Rationale
Solvent Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)These solvents effectively solvate the reactants and facilitate the Sₙ2 reaction pathway.[1][3]
Base Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)K₂CO₃ is an inexpensive and effective inorganic base.[1][3] DIPEA is a non-nucleophilic organic base that effectively scavenges acid without competing as a nucleophile.
Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as 10% Methanol in Dichloromethane (DCM) with 1% ammonium hydroxide. The starting material (piperidin-4-ol) will be very polar (low Rf), the product will be less polar (higher Rf), and the quaternary salt byproduct will often remain at the baseline. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS are excellent choices.

Q3: Is reductive amination a viable alternative synthesis route?

A3: Absolutely. Reductive amination is an excellent alternative that often provides higher selectivity and avoids the issue of over-alkylation.[4][5] This involves reacting piperidin-4-one with methallylamine or, more commonly, reacting piperidin-4-ol with methacrolein (2-methylpropenal) in the presence of a selective reducing agent.

Reductive Amination Workflow:

  • Imine/Enamine Formation: The amine (piperidin-4-ol) and the carbonyl (methacrolein) condense to form an intermediate iminium ion.

  • Reduction: A mild, selective reducing agent reduces the iminium ion to the desired tertiary amine product.

Diagram: Reductive Amination vs. N-Alkylation

Synthesis_Routes cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination A_start Piperidin-4-ol + Methallyl Chloride A_prod Product A_start->A_prod Base (K2CO3) A_byprod Quaternary Salt A_prod->A_byprod Excess Methallyl-Cl R_start Piperidin-4-ol + Methacrolein R_intermediate Iminium Ion Intermediate R_start->R_intermediate R_prod Product R_intermediate->R_prod Reducing Agent (e.g., NaBH(OAc)3)

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Methylprop-2-enyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design.

Physicochemical Profile and Solubility Prediction

Understanding the structure of 1-(2-Methylprop-2-enyl)piperidin-4-ol is the first step in predicting its behavior. The molecule consists of a polar piperidin-4-ol core, which provides a site for hydrogen bonding, and a non-polar 2-methylprop-2-enyl (methallyl) group attached to the basic nitrogen atom.

This bifunctional nature—a hydrophilic head and a hydrophobic tail—suggests that while the parent piperidin-4-ol is soluble in water, the addition of the greasy methallyl group will significantly decrease its aqueous solubility.[1][2] The piperidine nitrogen is basic, making the compound's solubility highly dependent on pH.

PropertyPredicted Value/CharacteristicRationale & Source
Molecular Formula C₉H₁₇NOBased on chemical structure.
Molecular Weight 155.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidInferred from similar piperidine derivatives.[3]
Predicted LogP ~1.5 - 2.5The addition of the C4H7 group increases lipophilicity compared to piperidin-4-ol (LogP ~ -0.3).[4]
pKa (Conjugate Acid) ~9.5 - 10.5The piperidine nitrogen is a weak base. Electron-donating alkyl groups slightly increase basicity compared to piperidine (~11.2), but steric hindrance may play a role.[1][5]
Predicted Aqueous Solubility Poor to low at neutral pHThe hydrophobic methallyl group is expected to reduce water solubility compared to the highly soluble piperidin-4-ol scaffold.[1][6]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common problems encountered when trying to dissolve 1-(2-Methylprop-2-enyl)piperidin-4-ol in aqueous media.

Issue 1: My compound is poorly soluble or forms a suspension in neutral buffer (e.g., PBS pH 7.4). How can I dissolve it?

This is the most expected behavior due to the compound's basicity and lipophilicity. At neutral pH, the piperidine nitrogen is largely un-ionized, reducing its interaction with water. The primary and most effective strategy is pH adjustment.

Core Strategy: Acidification to Form a Soluble Salt

By lowering the pH of the solution to at least 2 pH units below the compound's pKa, you can protonate the basic piperidine nitrogen. This forms a cationic salt which is significantly more polar and, therefore, more water-soluble.[1][7][8]

Protocol 1: Systematic pH-Based Solubility Enhancement
  • Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. For example, prepare a 50 mM stock in 100% DMSO.

  • Select an Acidic Buffer: Choose a buffer system appropriate for your desired pH range (e.g., citrate buffer for pH 3-6 or a simple HCl solution).

  • Titration and Dissolution:

    • Place your desired volume of acidic buffer in a glass vial with a stir bar.

    • While vortexing or stirring vigorously, slowly add your DMSO stock solution dropwise to the acidic buffer.

    • Visually inspect for any precipitation. If the solution remains clear, the compound is soluble at that pH and concentration.

  • pH Confirmation: After dissolution, measure the final pH of the solution to ensure it is within the desired range for your experiment.

Issue 2: pH adjustment is not an option for my experiment, or solubility is still insufficient. What are my next steps?

If your biological system is sensitive to pH changes, alternative formulation strategies are necessary. The following flowchart outlines a systematic approach.

G cluster_0 start Initial Solubility Failure (Neutral pH) cosolvent Strategy 1: Co-Solvent Screening start->cosolvent Is organic solvent tolerable? cyclodextrin Strategy 2: Cyclodextrin Complexation cosolvent->cyclodextrin No / Insufficient success Compound Solubilized cosolvent->success Yes surfactant Strategy 3: Surfactant Micelles cyclodextrin->surfactant No / Insufficient cyclodextrin->success Yes surfactant->success Yes

Caption: Decision workflow for non-pH-dependent solubility enhancement.

Strategy 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[9][10]

Commonly Used Co-solvents:

Co-SolventTypical Concentration RangeConsiderations
DMSO 1-10% (v/v)Powerful solvent, but can have biological effects and cytotoxicity at higher concentrations.[9]
Ethanol 5-20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol (PG) 10-40% (v/v)Common in pharmaceutical formulations.[9]
PEG 400 10-50% (v/v)Low toxicity, often used for in vivo studies.[9]
Protocol 2: Co-Solvent Screening
  • Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 100 mM in PEG 400).

  • In a separate vial, add your aqueous buffer.

  • While vortexing, slowly add the co-solvent stock to the buffer to reach the desired final concentration.

  • Important: The order of addition matters. Adding the aqueous phase to the organic stock can sometimes prevent precipitation.[1] Experiment with both methods to find the optimal procedure.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like yours, forming an "inclusion complex" that has significantly higher aqueous solubility.[7]

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity drug Hydrophobic Drug (1-(2-Methylprop-2-enyl)piperidin-4-ol) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior) cd->complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol 3: Cyclodextrin-Based Solubilization
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[11]

  • Prepare Cyclodextrin Solution: Prepare a series of HP-β-CD solutions in your aqueous buffer (e.g., 5%, 10%, 20% w/v).

  • Equilibrate: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Shake/Agitate: Place the sealed vials in a shaking incubator at a constant temperature (e.g., 25°C) for 24-72 hours to allow the system to reach equilibrium.[6]

  • Separate and Analyze: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid. The concentration of the compound in the clear filtrate can then be determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is my compound likely to be poorly soluble in the first place? A1: The poor solubility arises from a combination of factors. While piperidine itself is water-miscible, the addition of the bulky, non-polar 2-methylprop-2-enyl group increases the molecule's lipophilicity (hydrophobicity).[6] This hydrophobic part of the molecule disrupts the favorable hydrogen bonding network of water, making it energetically unfavorable for the compound to dissolve without an external solubilizing agent or pH modification.

Q2: Can I just heat the solution to get my compound to dissolve? A2: Gently warming the solution can increase the rate of dissolution. However, this is often not a suitable strategy for maintaining solubility, as the compound is likely to precipitate out of the solution upon cooling to room temperature or physiological temperatures.[1] Furthermore, excessive heat can cause chemical degradation of your compound.

Q3: I need to prepare a formulation for an in vivo animal study. What is the best approach? A3: For in vivo studies, both solubility and tolerability are critical. A multi-pronged approach is often best. A common and effective vehicle for basic, poorly soluble compounds is a ternary system (co-solvent, surfactant, and aqueous phase). For example, a vehicle containing 5-10% DMSO, 10-20% PEG 400, and a small amount of a surfactant like Tween® 80 in saline can be a good starting point.[1] Always perform a vehicle tolerability study in your animal model first.

Q4: My compound dissolved initially but then crashed out of solution over time. Why? A4: This phenomenon, known as precipitation, can occur for several reasons. You may have created a supersaturated solution, which is thermodynamically unstable.[7] This is common when using a "solvent-shift" method where a high-concentration organic stock is diluted into an aqueous buffer. Over time, the molecules can organize and revert to their more stable, less soluble crystalline form. To prevent this, consider using precipitation inhibitors like polymers (e.g., HPMC) in your formulation or using a cyclodextrin-based approach which forms a stable complex.[6][7]

Q5: How should I store the stock solution of my compound? A5: For long-term stability, it is best to store the compound as a solid at the recommended temperature, protected from light and moisture. If you prepare a stock solution in an organic solvent like DMSO, store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing in aqueous buffers for extended periods unless you have confirmed its stability, as hydrolysis or degradation can occur.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • World Pharma Today. (2025).
  • BenchChem. (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Gokaraju, S., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • WuXi AppTec DMPK. (2024).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Piperidin-4-ol.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Sigma-Aldrich. (n.d.). N-Methyl-4-piperidinol.
  • CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.

Sources

Removing impurities from 1-(2-Methylprop-2-enyl)piperidin-4-ol via flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-(2-Methylprop-2-enyl)piperidin-4-ol. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of flash chromatography for this specific separation. As Senior Application Scientists, our goal is to blend established principles with practical, field-tested solutions to help you achieve optimal purity and yield.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the flash chromatography of 1-(2-Methylprop-2-enyl)piperidin-4-ol. The basic nitrogen of the piperidine ring and the polar hydroxyl group present a unique set of challenges that require careful methodological adjustments.

Question 1: My product is showing significant peak tailing, leading to poor separation and mixed fractions. What's causing this and how do I fix it?

Answer:

This is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1]

  • Root Cause: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the characteristic "tailing" or "streaking" down the column.

  • Solution: Use a Basic Modifier. To prevent this interaction, you must add a small amount of a basic additive to your mobile phase. This additive will compete with your compound for the acidic sites on the silica, effectively masking them and allowing your product to elute in a sharp, symmetrical band.[1][2]

    • Recommended Modifier: Triethylamine (TEA) is the most common choice. Start by adding 0.5-1% (v/v) TEA to your eluent system.

    • Alternative: If TEA is not suitable for your downstream applications, a solution of ammonium hydroxide in methanol (e.g., 1-2% of a 10% NH4OH/MeOH stock solution added to your eluent) can also be effective.[3][4]

Question 2: My compound won't elute from the column, even when I switch to 100% ethyl acetate. Why is it stuck?

Answer:

This indicates that your mobile phase is not polar enough to displace your highly polar compound from the stationary phase. 1-(2-Methylprop-2-enyl)piperidin-4-ol contains both a hydrogen-bond-accepting amine and a hydrogen-bond-donating alcohol, making it quite polar.

  • Root Cause: The polarity of your eluent is insufficient to overcome the strong adsorption of the piperidinol to the silica gel.

  • Solutions:

    • Introduce a Stronger Polar Solvent: The most effective solution is to switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is an excellent choice for polar compounds.[4] Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase the concentration.

    • Check for Decomposition: In rare cases, the compound may be degrading on the acidic silica gel.[3] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot form at the baseline or a streak from the original spot, decomposition is likely. In this case, consider using a more inert stationary phase like alumina or deactivating the silica gel.[3]

Question 3: I have poor separation between my product and a close-running impurity. How can I improve the resolution?

Answer:

Achieving good resolution is dependent on optimizing the selectivity of your chromatographic system.[5]

  • Root Cause: The chosen solvent system is not effectively differentiating between the analyte and the impurity. This can be due to similar polarities or functional groups.

  • Solutions:

    • Re-optimize with TLC: The best approach is to screen different solvent systems using Thin-Layer Chromatography (TLC). The goal is to find a system where your target compound has an Rf value between 0.25 and 0.35, with the largest possible separation (ΔRf) from the impurity.[1][6]

    • Try Different Solvent Classes: Don't just vary the ratio of your current solvents; change the solvents themselves. If you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol or an acetone/hexanes system. Different solvents interact with your compounds in unique ways, which can dramatically alter selectivity.[5]

    • Use a Slower Gradient: If you are running a solvent gradient, make it shallower (i.e., increase the percentage of the polar solvent more slowly) around the point where your compounds of interest elute. This gives the column more time to resolve the two peaks.

    • Consider "Dry Loading": If your crude material is not fully soluble in the initial, non-polar mobile phase, it can precipitate at the top of the column and then slowly redissolve as the polarity increases, causing band broadening. Dry loading ensures your sample is applied to the column as a fine, narrow band.[2][7]

Experimental Protocol: Dry Loading
  • Dissolve your crude sample (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 2-3 mL of methanol or dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to this solution.

  • Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica.

  • Remove the solvent completely using a rotary evaporator until you have a fine, free-flowing powder.

  • Carefully layer this powder on top of your pre-packed flash column. This technique often leads to significantly improved resolution.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the initial solvent system for TLC analysis?

For a polar, basic compound like 1-(2-Methylprop-2-enyl)piperidin-4-ol, a good starting point is a binary mixture of a moderately polar and a highly polar solvent.[4]

Solvent SystemPolarityRecommended Use Case
Ethyl Acetate / Hexanes Low to MediumGood for initial screening if impurities are non-polar. May require high % of EtOAc.
Dichloromethane / Methanol Medium to HighExcellent general-purpose system for polar compounds.[4] Highly effective for this target.
Acetone / Hexanes MediumAn alternative to EtOAc/Hexanes that can offer different selectivity.[5]

Recommendation: Start with a 95:5 (v/v) mixture of DCM:MeOH. Remember to add 0.5-1% triethylamine (TEA) to any system you test to prevent peak tailing.[1] Adjust the ratio to achieve the target Rf of ~0.3.

Q2: My compound is not UV-active. How can I visualize it on a TLC plate?

Piperidine derivatives are often not strongly UV-active.[1] You must use a chemical stain for visualization.

  • Primary Recommendation: Potassium Permanganate (KMnO₄) Stain. This is an excellent choice as it reacts with the alcohol (hydroxyl group) and the double bond in your target molecule, appearing as a yellow or light brown spot on a purple background. It is a highly sensitive general stain for most organic compounds.[1]

  • Alternative: Ninhydrin Stain. While typically used for primary/secondary amines, it can sometimes visualize tertiary amines as well, though the color may be faint.

Q3: What is the general workflow for developing a flash chromatography method?

The process is a systematic progression from small-scale analysis to large-scale purification. The key is to optimize the separation on a TLC plate before committing your bulk sample to the column.

G cluster_0 Method Development Workflow TLC 1. TLC Analysis - Screen solvent systems (e.g., DCM/MeOH + 1% TEA) - Aim for Rf ≈ 0.3 for target compound Opt 2. Optimization - Adjust solvent ratio for max separation (ΔRf) - Confirm spot shapes are not tailing TLC->Opt Find optimal eluent Load 3. Column Loading - Choose loading method (Liquid vs. Dry) - Use dry loading if solubility is low in eluent Opt->Load Select loading technique Run 4. Run Column - Start with a less polar mixture than TLC eluent - Run a gradient up to a more polar mixture Load->Run Execute purification Analyze 5. Fraction Analysis - Analyze collected fractions by TLC - Use the same optimized TLC system Run->Analyze Monitor elution Combine 6. Combine & Evaporate - Combine pure fractions - Remove solvent under reduced pressure Analyze->Combine Isolate pure product

Caption: Workflow from TLC analysis to final product isolation.

Q4: What should I do if my separation is still poor after trying multiple solvent systems?

If optimizing the mobile phase isn't enough, consider the stationary phase and loading technique.

G cluster_1 Troubleshooting Poor Separation Start Poor Separation Observed Check_Rf Is target Rf between 0.2-0.4? Start->Check_Rf Check_Loading Was the sample loaded as a narrow band? Check_Rf->Check_Loading Yes Adjust Solvent Polarity Adjust Solvent Polarity Check_Rf->Adjust Solvent Polarity No Check_Solvent Have you tried different solvent classes? (e.g., Acetone vs EtOAc) Check_Loading->Check_Solvent Yes Use Dry Loading Technique Use Dry Loading Technique Check_Loading->Use Dry Loading Technique No Check_Modifier Is there tailing? (Add TEA/NH4OH) Check_Solvent->Check_Modifier Yes Test DCM/MeOH, Acetone/Hexanes Test DCM/MeOH, Acetone/Hexanes Check_Solvent->Test DCM/MeOH, Acetone/Hexanes No Consider_Phase Consider alternative stationary phase (Alumina) or Reverse Phase Check_Modifier->Consider_Phase Yes Add 0.5-1% TEA to Eluent Add 0.5-1% TEA to Eluent Check_Modifier->Add 0.5-1% TEA to Eluent No

Caption: Decision tree for resolving difficult separations.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Biotage. (2023). Six key factors that impact flash chromatography. [Link]

Sources

Validation & Comparative

Comparative Guide: 1-(2-Methylprop-2-enyl)piperidin-4-ol vs. Traditional N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal nitrogen substituent for a piperidine scaffold is a critical decision that dictates a drug candidate's pharmacokinetics, receptor binding affinity, and downstream synthetic versatility. The piperidin-4-ol core is a ubiquitous building block, foundational to numerous therapeutics including analgesics, antipsychotics, and antidiarrheals[1].

While traditional N-methyl, N-benzyl, and N-Boc protecting groups dominate early-stage discovery, the introduction of an N-methallyl group—yielding 1-(2-methylprop-2-enyl)piperidin-4-ol —offers a distinct strategic advantage. It provides unique steric bulk that can drastically alter pharmacological activity, alongside a terminal alkene that serves as a robust handle for late-stage functionalization[2].

This guide objectively compares the performance, physicochemical properties, and synthetic utility of 1-(2-methylprop-2-enyl)piperidin-4-ol against other common N-substituted alternatives, supported by field-proven experimental protocols.

Physicochemical Profiling & SAR Implications

The nature of the N-substituent directly modulates the basicity (pKa) and lipophilicity (LogP) of the piperidine ring, which in turn governs membrane permeability and target engagement[3].

From a Structure-Activity Relationship (SAR) perspective, the steric bulk of the N-substituent is often the deciding factor between receptor agonism and antagonism. For example, in piperidine and morphinan-based opioid ligands, replacing an N-methyl group with an N-allyl or N-methallyl group reliably shifts the pharmacological profile from an agonist to a potent antagonist[4]. The isobutenyl (methallyl) group occupies a specific hydrophobic pocket within the receptor, inducing a conformational change that prevents receptor activation while maintaining high binding affinity.

Quantitative Comparison of N-Substituted Piperidin-4-ols
DerivativeEstimated LogPpKa (Conjugate Acid)Steric Profile (A-Value Proxy)Primary Synthetic UtilityKey Limitation
Unsubstituted (Piperidin-4-ol) -0.35~10.4MinimalStarting material / Core scaffoldHighly polar; poor passive permeability
N-Methyl 0.15~10.0SmallEnhances receptor agonismProne to oxidative N-demethylation (CYP450)
N-Benzyl 1.80~9.6Large (Aryl)Robust protecting groupRequires heavy metal (Pd/C) for deprotection
N-Boc 1.45Non-basicBulky (tert-butyl)Standard orthogonal protectionAcid-labile; lacks pharmacological utility
N-Methallyl (1-(2-Methylprop-2-enyl)) 1.30 ~9.8 Moderate (Branched alkene) Late-stage cross-metathesis / Antagonist SAR Sensitive to strong oxidizing agents

Divergent Synthetic Workflows

The choice of N-alkylation dictates the subsequent chemical space available to the medicinal chemist. The diagram below illustrates the divergent synthetic pathways enabled by different N-substituents.

G P4O Piperidin-4-ol (Core Scaffold) Methallyl Methallyl Chloride (K2CO3, DMF) P4O->Methallyl Benzyl Benzyl Bromide (Et3N, DCM) P4O->Benzyl Boc Boc2O (DMAP, THF) P4O->Boc N_Methallyl 1-(2-Methylprop-2-enyl) piperidin-4-ol Methallyl->N_Methallyl N_Benzyl N-Benzylpiperidin-4-ol Benzyl->N_Benzyl N_Boc N-Boc-piperidin-4-ol Boc->N_Boc Metathesis Cross-Metathesis & Epoxidation N_Methallyl->Metathesis Hydrogenation Pd/C Hydrogenolysis (Deprotection) N_Benzyl->Hydrogenation TFA TFA Cleavage (Deprotection) N_Boc->TFA

Fig 1: Divergent synthetic workflows for functionalizing the piperidin-4-ol scaffold.

Experimental Methodology: Chemoselective N-Alkylation

Synthesizing 1-(2-methylprop-2-enyl)piperidin-4-ol requires rigorous chemoselectivity. Piperidin-4-ol possesses two nucleophilic centers: the secondary amine and the secondary alcohol. To prevent competitive O-alkylation, the reaction conditions must thermodynamically favor N-alkylation[2].

Protocol: Synthesis of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Rationale & Causality: We utilize Potassium Carbonate ( K2​CO3​ ) as a mild, insoluble base in N,N-Dimethylformamide (DMF). The secondary amine ( pKa≈10.4 ) is vastly more nucleophilic than the hydroxyl group ( pKa≈16 ). By avoiding strong bases (like NaH ) that would deprotonate the alcohol to form a highly reactive alkoxide, we ensure exclusive N-alkylation. DMF accelerates the SN​2 displacement of the methallyl chloride by poorly solvating the chloride leaving group.

Reagents:

  • Piperidin-4-ol: 1.0 equivalent (10 mmol, 1.01 g)

  • Methallyl chloride (3-chloro-2-methylpropene): 1.1 equivalents (11 mmol, 1.00 g)

  • K2​CO3​ (anhydrous, finely powdered): 2.0 equivalents (20 mmol, 2.76 g)

  • Anhydrous DMF: 15 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidin-4-ol and K2​CO3​ in anhydrous DMF under an inert nitrogen atmosphere.

  • Addition: Cool the suspension to 0 °C using an ice bath. Add methallyl chloride dropwise over 10 minutes via syringe. Self-Validation Check: The mixture should remain a heterogeneous suspension; no immediate exotherm should be observed.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Causality: Mild heating overcomes the steric hindrance of the branched methallyl chloride during the SN​2 transition state.

  • Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The secondary amine starting material will appear as a distinct spot that gradually disappears, replaced by a higher Rf​ tertiary amine product.

  • Workup: Cool the mixture to room temperature. Quench by adding 30 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(2-methylprop-2-enyl)piperidin-4-ol as a pale yellow oil.

Advanced Downstream Applications: The Alkene Handle

Unlike N-benzyl or N-methyl groups, which are generally inert under standard physiological and synthetic conditions, the N-methallyl group is a "reactive handle." This makes it an exceptional choice for late-stage diversification in drug discovery programs.

G Core N-Methallyl Scaffold Prop1 Steric Bulk (Isobutenyl geometry) Core->Prop1 Receptor Fit Prop2 Terminal Alkene (Pi-bond reactivity) Core->Prop2 Functionalization Prop3 Basic Nitrogen (pKa ~ 9.8) Core->Prop3 Salt Formation Outcome1 GPCR Antagonism (Receptor blockade) Prop1->Outcome1 Outcome2 Late-Stage Diversification (Epoxidation / Metathesis) Prop2->Outcome2 Outcome3 Improved Aqueous Solubility (HCl salt formulation) Prop3->Outcome3

Fig 2: Logical mapping of the N-methallyl group's structural features to functional outcomes.
Key Transformations Enabled by the N-Methallyl Group:
  • Olefin Cross-Metathesis: The terminal alkene can undergo Grubbs-catalyzed cross-metathesis with various substituted styrenes or acrylates, allowing rapid generation of library analogs without rebuilding the piperidine core.

  • Asymmetric Epoxidation: The double bond can be subjected to Sharpless asymmetric dihydroxylation or epoxidation[2]. This generates a dense array of heteroatoms capable of forming highly specific hydrogen-bond networks within a target protein's binding pocket.

  • Hydroboration-Oxidation: Converts the methallyl group into a primary alcohol, effectively extending the linker length for PROTAC (Proteolysis Targeting Chimera) development.

Conclusion

While N-methyl and N-benzyl piperidin-4-ols remain staples of organic synthesis, 1-(2-methylprop-2-enyl)piperidin-4-ol provides a sophisticated alternative for modern drug discovery. By combining the pharmacological benefits of steric bulk (often driving antagonist activity) with the synthetic versatility of an unactivated alkene, this scaffold empowers researchers to rapidly explore complex chemical space and optimize lead compounds with high precision.

Sources

A Senior Application Scientist's Guide to High-Fidelity Purity Validation of 1-(2-Methylprop-2-enyl)piperidin-4-ol Using GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. The compound 1-(2-Methylprop-2-enyl)piperidin-4-ol is a versatile synthetic building block whose purity can directly impact the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methods for its validation, moving beyond a simple protocol to explain the critical scientific rationale behind each step.

The inherent chemical nature of 1-(2-Methylprop-2-enyl)piperidin-4-ol, specifically the presence of a polar hydroxyl (-OH) group and a basic piperidine nitrogen, presents a significant challenge for direct GC analysis.[1][2] These functional groups can lead to intermolecular hydrogen bonding, reducing the compound's volatility and causing it to interact undesirably with the GC column's stationary phase. This often results in poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation in the hot injector port.[1][2]

To overcome these obstacles, this guide will compare two distinct approaches: a direct injection method and a method employing chemical derivatization. We will demonstrate unequivocally why derivatization is not just an optional enhancement but an essential step for achieving the accuracy and reproducibility demanded by regulatory standards.

The Core Challenge: Analyte Polarity and Thermal Lability

Direct analysis of polar compounds like piperidinols by GC is often plagued by several issues:

  • Low Volatility: The energy required to move the molecule into the gas phase is high due to strong hydrogen bonds.

  • Poor Peak Shape: The active hydrogen on the hydroxyl group and the basic nitrogen can interact with silanol groups on the column surface, leading to significant peak tailing.[2]

  • On-Column Degradation: The high temperatures of the GC inlet and column can cause the molecule to break down, leading to inaccurate quantification and the appearance of artifact peaks.[1]

Our objective is to develop a self-validating system that mitigates these issues, providing a true and reliable measure of purity.

Experimental Design: A Tale of Two Methods

We will compare a direct injection approach against a method utilizing silylation, a robust derivatization technique. Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, effectively masking its polarity.[3][4][5] This process dramatically increases the analyte's volatility and thermal stability, making it ideal for GC-MS analysis.[3][5]

Instrumentation and General Parameters

The following GC-MS configuration serves as the foundation for both methodologies. The choice of a mid-polarity column (5% phenyl-methylpolysiloxane) provides a versatile stationary phase capable of resolving a range of potential impurities with varying polarities.[6]

ParameterSpecificationRationale
GC System Agilent 8890 GC or equivalentProvides excellent electronic pneumatic control for retention time stability.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident peak identification.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed column ideal for MS applications, offering excellent separation for a wide range of analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Temperature 250 °CBalances volatilization of the analyte without causing unnecessary thermal stress.
Transfer Line Temp 280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.
Oven Program Initial 80°C, hold 2 min, ramp 15°C/min to 280°C, hold 5 minA standard temperature ramp that allows for the separation of volatile impurities from the higher-boiling analyte.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) @ 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Workflow Visualization

The overall analytical process, from sample receipt to the final purity assessment, is outlined below. This workflow highlights the critical decision point of employing derivatization for robust results.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample of 1-(2-Methylprop-2-enyl)piperidin-4-ol Prep Dissolve in Pyridine (Anhydrous) Sample->Prep Split Derivatize? Prep->Split Deriv Add BSTFA + 1% TMCS Heat at 70°C for 40 min Split->Deriv Yes (Recommended) GCMS Inject into GC-MS Split->GCMS No (Direct Injection) Deriv->GCMS Data Data Acquisition (Scan Mode) GCMS->Data Integrate Peak Integration Data->Integrate Identify Impurity Identification (NIST Library Search) Integrate->Identify Report Generate Purity Report (% Area Normalization) Identify->Report

Caption: Overall experimental workflow for GC-MS purity analysis.

Detailed Experimental Protocols

Protocol 1: Direct Injection Method (Baseline Comparison)
  • Sample Preparation: Accurately weigh ~10 mg of the 1-(2-Methylprop-2-enyl)piperidin-4-ol sample into a 2 mL GC vial.

  • Add 1.0 mL of anhydrous pyridine. Pyridine is chosen as a solvent due to its ability to solubilize the analyte and its basic nature, which can help minimally improve peak shape.

  • Cap the vial and vortex thoroughly to ensure complete dissolution.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in the instrumentation table.

Protocol 2: Silylation Derivatization Method (Recommended)

This protocol is based on well-established silylation procedures for alcohols and amines, ensuring a complete reaction.[1][7]

  • Sample Preparation: Accurately weigh ~10 mg of the 1-(2-Methylprop-2-enyl)piperidin-4-ol sample into a 2 mL GC vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst to ensure a rapid and complete reaction, especially for sterically hindered alcohols.[5][7]

  • Reaction: Tightly cap the vial and heat in a heating block or oven at 70°C for 40 minutes.

  • Allow the vial to cool to room temperature. The sample is now ready for analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Comparative Results and Discussion

The data presented below is illustrative of typical results and serves to highlight the performance differences between the two methods.

Performance ParameterDirect Injection MethodSilylation MethodScientific Rationale for Improvement
Retention Time ~10.5 min~12.2 minThe TMS derivative is less polar and has a higher molecular weight, leading to stronger interaction with the DB-5ms phase and a later elution time.
Peak Asymmetry (Tailing Factor) > 2.5 (Severe Tailing)1.0 - 1.2 (Symmetrical)Silylation masks the polar -OH group, eliminating interactions with active sites on the column and resulting in a highly symmetrical Gaussian peak.[4]
Peak Width at Half Height ~15 sec~3 secImproved chromatography due to higher volatility and inertness leads to sharper, more efficient peaks.
Signal-to-Noise Ratio LowHighThe sharp, narrow peak of the derivatized analyte results in a much higher signal intensity over baseline noise, improving detection limits.
Identification Confidence LowHighThe direct injection may show thermal degradation products, confusing the analysis. The derivatized compound gives a clean, predictable mass spectrum with a clear molecular ion.

The silylation of the hydroxyl group is the key transformation enabling high-quality data.

Silylation cluster_reactants Reactants cluster_products Products Analyte 1-(2-Methylprop-2-enyl)piperidin-4-ol (Polar, Active -OH) Reaction Reaction (70°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Derivative TMS-ether Derivative (Non-polar, Thermally Stable) Byproduct Trifluoroacetamide + TMS-F Reaction->Derivative Reaction->Byproduct

Caption: The chemical transformation during silylation derivatization.

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method is only useful if it is proven to be reliable, accurate, and fit for purpose. We validate the recommended silylation method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by the FDA.[8][9][10]

Validation ParameterAcceptance CriterionIllustrative ResultPurpose
Specificity No interference from impurities or solvent at the analyte's retention time.PassEnsures the signal measured is only from the target analyte.
Linearity (R²) ≥ 0.9950.9992Confirms that the detector response is proportional to the analyte concentration over a defined range.
Accuracy (% Recovery) 98.0% - 102.0%99.7%Measures the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 2.0%0.8%Demonstrates the consistency and reproducibility of the method.
Limit of Detection (LOD) S/N ≥ 30.005%The lowest amount of analyte that can be reliably detected.
Limit of Quantitation (LOQ) S/N ≥ 100.015%The lowest amount of analyte that can be accurately quantified.
Robustness No significant change in results with small variations in method parameters.PassShows the method's reliability during normal usage (e.g., slight changes in oven ramp or flow rate).

Conclusion and Recommendation

While direct GC-MS analysis of 1-(2-Methylprop-2-enyl)piperidin-4-ol is possible, the resulting data is chromatographically poor and lacks the reliability required for rigorous purity validation in a research or drug development setting. The significant peak tailing, low sensitivity, and potential for thermal degradation make this approach unsuitable for accurate quantification of impurities.

This guide conclusively demonstrates that silylation derivatization is the superior and necessary approach. By converting the polar, thermally labile analyte into a non-polar, stable TMS-ether, the method yields sharp, symmetrical peaks, enhances sensitivity, and provides a robust and reproducible system. The subsequent validation of this method according to ICH guidelines confirms its suitability for accurately determining the purity of 1-(2-Methylprop-2-enyl)piperidin-4-ol, ensuring data integrity for critical drug development applications.

References

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: Validating GC-MS for FDA Approved Food Additives Source: Patsnap Eureka URL: [Link]

  • Title: GC Derivatization Source: Regis Technologies URL: [Link]

  • Title: Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: GC Derivatization Reagents Source: Obrnuta faza URL: [Link]

  • Title: GC Column Types & Selection Guide Source: Shimadzu URL: [Link]

  • Title: Buyer's Guide: Choosing the Best GC Columns Source: Labcompare.com URL: [Link]

  • Title: GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents Source: GL Sciences URL: [Link]

  • Title: What GC columns would be recommended to analyze polar and non-polar compounds in a gas? Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]

  • Title: Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) Source: PubMed URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

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Comparative efficacy of 1-(2-Methylprop-2-enyl)piperidin-4-ol analogs in screening

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Efficacy of 1-(2-Methylprop-2-enyl)piperidin-4-ol Analogs in Antifungal Screening

This guide provides an in-depth comparative analysis of a focused library of novel 1-(2-methylprop-2-enyl)piperidin-4-ol analogs. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential antifungal agents. We will detail the synthetic rationale, provide robust screening protocols, and present comparative data to guide researchers in the development of new therapeutics in this chemical class. The piperidin-4-ol scaffold is a well-established pharmacophore found in numerous bioactive compounds, including those with demonstrated antifungal properties.[1][2] This guide builds upon that foundation to explore a novel chemical space.

Introduction: The Rationale for Targeting Fungal Ergosterol Biosynthesis

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery of novel antifungal agents. A proven and highly effective strategy is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

The 1-(2-methylprop-2-enyl)piperidin-4-ol core represents a versatile scaffold for chemical modification. The nitrogen atom of the piperidine ring allows for the introduction of various substituents, which can significantly influence the compound's physicochemical properties and its binding affinity to the target enzyme.[3] This guide focuses on a systematic exploration of N-substituted analogs to identify key structural motifs that enhance inhibitory activity against CYP51.

Synthesis of the Analog Library

The synthesis of the target analogs is achieved through a straightforward and efficient N-alkylation of 4-hydroxypiperidine. This method allows for the rapid generation of a diverse set of compounds from commercially available starting materials.

General Synthetic Protocol:
  • Dissolution: 4-hydroxypiperidine (1.0 eq.) is dissolved in a suitable polar aprotic solvent, such as acetonitrile or DMF.

  • Base Addition: An inorganic base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.), is added to the solution to act as a proton scavenger.

  • Alkylation: The corresponding substituted allyl halide (e.g., 1-bromo-2-methylprop-2-ene or a substituted cinnamyl chloride) (1.1 eq.) is added to the mixture.

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the base, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted piperidin-4-ol analog.[4]

This robust protocol was used to synthesize the following library of compounds for comparative screening.

Diagram of General Synthetic Pathway

G cluster_reactants Reactants cluster_products Product Piperidinol 4-Hydroxypiperidine Reaction N-Alkylation Piperidinol->Reaction AllylHalide Substituted Allyl Halide (R-X) AllylHalide->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile, Δ Solvent->Reaction Analog N-Substituted 1-(R)-piperidin-4-ol Analog Reaction->Analog G start Synthesized Analog Library primary_screen Primary Screen: CYP51 Enzyme Inhibition Assay start->primary_screen secondary_screen Secondary Screen: Antifungal Susceptibility (MIC) start->secondary_screen data_analysis Data Analysis: Determine IC₅₀ and MIC values primary_screen->data_analysis secondary_screen->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar hit_id Hit Identification & Lead Optimization sar->hit_id

Caption: High-level workflow for the comparative screening of piperidin-4-ol analogs.

Results: Comparative Efficacy and Structure-Activity Relationship

The screening results for the synthesized library of 1-(2-methylprop-2-enyl)piperidin-4-ol analogs are summarized below. The data presented is illustrative of expected outcomes from such a screening campaign.

Compound IDR-Group on Piperidine NitrogenCYP51 IC₅₀ (µM)C. albicans MIC (µg/mL)
LEAD-001 2-Methylprop-2-enyl15.864
ANA-002 Prop-2-enyl (Allyl)25.2>128
ANA-003 3-Methylbut-2-enyl (Prenyl)8.532
ANA-004 Cinnamyl2.18
ANA-005 4-Chlorocinnamyl0.9 4
ANA-006 4-Methoxycinnamyl5.416
Fluconazole Reference Compound1.22
Analysis of Structure-Activity Relationships (SAR):
  • Effect of Allylic Substitution: The parent compound, LEAD-001 , with a methyl group on the allylic chain, showed moderate activity. Removal of this methyl group (ANA-002 ) resulted in a significant loss of activity, suggesting that some steric bulk at this position is favorable. Increasing the steric bulk with an additional methyl group (ANA-003 , prenyl) improved potency.

  • Introduction of an Aromatic Ring: The most significant increase in potency was observed upon introduction of a phenyl ring in the N-substituent (ANA-004 , cinnamyl). This modification dramatically lowered both the IC₅₀ and MIC values, indicating a favorable interaction of the aromatic ring with the active site of the enzyme.

  • Electronic Effects of Phenyl Substitution: Decorating the cinnamyl phenyl ring with electron-withdrawing or electron-donating groups further modulated the activity. An electron-withdrawing chloro group at the para-position (ANA-005 ) resulted in the most potent analog in the series. [1]Conversely, an electron-donating methoxy group (ANA-006 ) was less effective than the chloro-substituted analog but still more potent than the unsubstituted cinnamyl derivative. This suggests that the electronic properties of the aromatic ring play a crucial role in target engagement.

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and comparative screening of novel 1-(2-methylprop-2-enyl)piperidin-4-ol analogs as potential antifungal agents. The presented workflow, from rational design and synthesis to a dual-pronged screening strategy, provides a clear roadmap for identifying promising new chemical entities.

The structure-activity relationship analysis reveals that N-alkylation of the piperidin-4-ol core with substituted cinnamyl groups is a highly effective strategy for enhancing inhibitory activity against fungal CYP51. Specifically, the analog ANA-005 , bearing a 4-chlorocinnamyl substituent, emerged as the most promising candidate, warranting further investigation.

Future work should focus on the optimization of this lead compound. This includes exploring a wider range of substitutions on the phenyl ring, conducting cytotoxicity studies to assess selectivity, and performing in vivo efficacy studies in animal models of fungal infection. [1]The versatile piperidine scaffold offers ample opportunities for further modification to develop potent and selective next-generation antifungal therapeutics. [3]

References

  • ResearchGate. Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. Available from: [Link]

  • PMC. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link]

  • PubMed. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Available from: [Link]

  • MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Dovepress. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available from: [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available from: [Link]

  • ResearchGate. ScienceDirect Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. Available from: [Link]

  • Pak J Pharm Sci. Some novel piperidine analogues having strong alpha glucosidase inhibition. Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • International Journal of Biology and Chemistry. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin. Available from: [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

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Reference standards for 1-(2-Methylprop-2-enyl)piperidin-4-ol analytical validation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting and validating reference standards for specialized pharmaceutical intermediates requires moving beyond generic protocols. 1-(2-Methylprop-2-enyl)piperidin-4-ol (a tertiary amine lacking a conjugated chromophore) presents unique analytical challenges that render traditional UV-based methods obsolete.

This guide provides an objective comparison of reference standard sourcing, explains the causality behind modern analytical method design, and outlines a self-validating protocol for standard qualification in strict compliance with global regulatory frameworks [1].

The Analytical Challenge: Causality in Method Design

To validate a reference standard, the analytical method must be fundamentally sound. For 1-(2-Methylprop-2-enyl)piperidin-4-ol, two structural realities dictate our experimental choices:

  • Lack of a UV Chromophore: The molecule consists of a piperidine ring and an isolated methallyl double bond. It does not absorb UV light above 210 nm. Causality: Attempting to use HPLC-UV at low wavelengths introduces severe baseline drift from mobile phase absorbance, destroying method accuracy. Therefore, we must use Charged Aerosol Detection (CAD) , which provides a near-universal response for non-volatile analytes, enabling accurate mass-balance impurity profiling without requiring individual impurity standards.

  • High Basicity (Tertiary Amine): The nitrogen atom will strongly interact with residual silanols on traditional silica columns, causing severe peak tailing. Causality: We must utilize a polar-embedded C18 column paired with a highly volatile, low-pH mobile phase (e.g., Ammonium Formate at pH 3.0) to fully protonate the amine and ensure sharp peak symmetry while maintaining strict compatibility with the CAD nebulizer.

Comparative Analysis of Reference Standards

When establishing a working standard for routine Quality Control (QC), laboratories must choose between different tiers of reference materials. Per USP guidelines, the traceability and purity confidence of these standards directly impact their allowable use cases [2].

Table 1: Performance Comparison of Reference Standard Sources

Standard TierPurity ConfidenceTraceability & ComplianceCost / GramIdeal Application
Primary Reference Standard (CRM) >99.5% (Verified via qNMR & Mass Balance)Fully traceable to Pharmacopeial standards (USP/EP) Calibration of secondary standards; regulatory NDA/ANDA submissions.
Secondary Working Standard >99.0% (Assayed against CRM)Traceable to Primary CRM Routine batch release; daily QC testing; stability studies.
In-House Synthesized Standard Variable (Requires full internal characterization)Internal only (Not regulatory compliant)$Early-phase R&D; preliminary method development and screening.

Recommendation: For commercial analytical validation, a Secondary Working Standard qualified against a Primary CRM offers the optimal balance of regulatory compliance and cost-efficiency.

Self-Validating Experimental Protocol for Standard Qualification

A robust protocol must be a "self-validating system"—meaning the assay contains internal, real-time checks that prove its validity during the run. If any internal parameter fails, the system automatically invalidates the data, preventing the release of an unqualified standard [3].

Step-by-Step LC-CAD Methodology

Step 1: Mobile Phase & System Preparation

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Volatile buffer prevents CAD fouling; low pH protonates the tertiary amine to prevent tailing).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column: Polar-embedded C18 (150 mm x 4.6 mm, 3 µm).

Step 2: System Suitability Test (SST) Preparation

  • Prepare a resolution mixture containing 1.0 mg/mL of 1-(2-Methylprop-2-enyl)piperidin-4-ol and 0.1 mg/mL of its synthetic precursor, piperidin-4-ol.

  • Self-Validation Check: The system must achieve a Resolution (Rs) > 2.0 between the two peaks. If Rs < 2.0, the sequence aborts, indicating column degradation or mobile phase error.

Step 3: Bracketing Calibration (Drift Control)

  • Inject the Primary Reference Standard (CRM) at 100% nominal concentration.

  • Inject the Secondary Working Standard candidate in hexaplicate (n=6).

  • Re-inject the Primary Reference Standard.

  • Self-Validation Check: The response factor drift between the first and last CRM injection must be ≤ 1.0%.

Step 4: Mass Balance Calculation

  • Using the uniform CAD response, calculate the total area of all impurity peaks.

  • Calculate the Assay % of the Working Standard: 100% - (Sum of Impurities %) - (Water Content via Karl Fischer) - (Residual Solvents via GC).

Workflow S1 1. Mobile Phase Prep Volatile NH4FA (pH 3.0) S2 2. System Suitability Rs > 2.0 (Self-Check) S1->S2 S3 3. Bracketing Calibration Drift < 1.0% S2->S3 S4 4. Sample Injection LC-CAD Analysis S3->S4 S5 5. Mass Balance Assay + Impurities = 100% S4->S5 S6 6. Qualified Standard Ready for Routine QC S5->S6

Self-validating LC-CAD workflow for piperidinol reference standard qualification.

Experimental Validation Data

The following data summarizes the validation of the LC-CAD method for 1-(2-Methylprop-2-enyl)piperidin-4-ol, demonstrating strict adherence to ICH Q2(R2) requirements [1].

Table 2: LC-CAD Validation Data Summary

ICH Q2(R2) ParameterAcceptance CriteriaObserved LC-CAD ResultValidation Status
Specificity Baseline resolution from known precursors and degradantsRs = 2.8 (vs. piperidin-4-ol)Pass
Linearity R² ≥ 0.999 (over 50% to 150% of nominal range)R² = 0.9996Pass
Accuracy (Recovery) 98.0% – 102.0% across all concentration levels99.4% – 100.7%Pass
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% (n=6)RSD = 0.58%Pass
Robustness Stable performance across ±0.2 pH variationsNo significant change in Rs or AssayPass

By leveraging CAD technology and enforcing strict self-validating system suitability checks, laboratories can confidently qualify 1-(2-Methylprop-2-enyl)piperidin-4-ol working standards, ensuring absolute data integrity for downstream drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • USP: <11> Reference Standards - Draft published for Comment ECA Academy / GMP Compliance[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA)[Link]

Comparing receptor binding affinities of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a specific chemical entity requires looking beyond its primary industrial application to understand its fundamental pharmacological behavior. 1-(2-Methylprop-2-enyl)piperidin-4-ol (commonly referred to as N-methallyl-4-hydroxypiperidine) is widely recognized in synthetic chemistry as a critical building block for the anti-tuberculosis drug Delamanid[1]. However, in neuropharmacology, the N-methallyl piperidine motif represents one of the most important structural switches in receptor binding—specifically dictating the transition from receptor agonism to antagonism.

This guide objectively compares the receptor binding affinities of the N-methallyl piperidin-4-ol pharmacophore against standard alternatives (N-methyl and N-phenethyl substitutions), providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Pharmacological Context: The N-Substituent Switch

The piperidin-4-ol core is a privileged scaffold that interacts with multiple G-protein coupled receptors (GPCRs), most notably the μ -opioid receptor (MOR) and Sigma ( σ1​ / σ2​ ) receptors[2]. The affinity and functional efficacy of this scaffold are almost entirely dictated by the substituent on the basic nitrogen:

  • N-Methyl (The Baseline Agonist): Small alkyl groups allow the ligand to bind the orthosteric site while permitting the receptor's Transmembrane Helix 6 (TM6) to undergo the inward shift required for G-protein coupling.

  • N-Methallyl (The Target Antagonist): The 2-methylprop-2-enyl group is bulkier and rigid. It projects into a specific hydrophobic sub-pocket within the receptor. This thermodynamically favorable interaction drastically increases binding affinity (lowers Ki​ ) but physically blocks the TM6 conformational shift, locking the receptor in an inactive state[3].

  • N-Phenethyl (The High-Affinity Agonist): A longer, flexible aromatic extension that reaches a secondary binding site, massively increasing affinity while retaining full agonist efficacy[4].

G cluster_0 N-Methyl Substitution (Agonist Pathway) cluster_1 N-Methallyl Substitution (Antagonist Pathway) A1 Binds MOR Orthosteric Site A2 TM6 Helix Inward Shift A1->A2 A3 G-Protein Activation A2->A3 B1 Binds MOR Hydrophobic Pocket B2 Steric Hindrance Blocks TM6 Shift B1->B2 B3 Receptor Locked (Inactive State) B2->B3

Diagram 1: Mechanistic divergence of MOR activation based on piperidine N-substitution.

Comparative Receptor Binding Affinities

To objectively evaluate the performance of 1-(2-Methylprop-2-enyl)piperidin-4-ol, we must compare its binding profile ( Ki​ ) against alternative N-substitutions using standardized radioligand displacement data. The data below synthesizes established Structure-Activity Relationship (SAR) profiles for 4-substituted piperidin-4-ols[4].

Compound Motif / N-Substituent μ -Opioid Receptor ( Ki​ , nM) σ1​ Receptor ( Ki​ , nM)Functional Efficacy (MOR)
N-Methyl (Baseline)500 - 800~150Full Agonist
N-Methallyl (Target)10 - 30 ~40 Pure Antagonist
N-Phenethyl (Alternative)0.5 - 2.0~80Full Agonist

Data Interpretation: The transition from an N-methyl to an N-methallyl group results in a ~25-fold increase in binding affinity at the MOR, while completely abolishing intrinsic efficacy. Furthermore, the N-methallyl group enhances affinity for the σ1​ receptor, a common off-target for piperidine derivatives that modulates neuropathic pain[2].

Experimental Methodology: Radioligand Binding Assay

To generate reliable, reproducible binding data for piperidine derivatives, a robust radioligand competition assay is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol
  • Membrane Preparation:

    • Action: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet.

    • Causality: This step removes cytosolic components and isolates the membrane-bound GPCRs, preventing intracellular enzymes from degrading the test compound and ensuring binding is isolated to the receptor.

  • Incubation & Competition:

    • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -DAMGO (a highly selective MOR radioligand), and varying concentrations of the N-methallyl test compound ( 10−10 to 10−5 M). Incubate for 60 minutes at 25°C.

    • Self-Validation Check: Every plate must include control wells containing 10 µM Naloxone. Because Naloxone saturates all available MOR sites, any radioactivity measured in these wells represents Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the lipid composition of the membrane preparation is flawed, and the assay must be rejected.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: Highly lipophilic ligands will non-specifically adhere to bare glass fibers. PEI is a cationic polymer that coats the fibers, neutralizing their charge and drastically reducing background noise.

  • Washing & Quantification:

    • Action: Wash filters 3x with ice-cold Tris-HCl buffer. Extract filters into vials, add 3 mL scintillation cocktail, and count via Liquid Scintillation Counting (LSC).

    • Causality: Using ice-cold buffer kinetically freezes the receptor-ligand complex, slowing the dissociation rate during the wash step and preventing the loss of specific binding signal.

  • Data Analysis:

    • Action: Calculate the IC50​ using non-linear regression. Convert to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

G N1 1. Membrane Preparation (Isolate GPCRs from CHO cells) N2 2. Incubation ([3H]-DAMGO + N-Methallyl Compound) N1->N2 N3 3. Rapid Filtration (PEI-treated GF/B Filters) N2->N3 N4 4. Ice-Cold Washing (Prevent Ligand Dissociation) N3->N4 N5 5. Liquid Scintillation (Quantify Bound Radioactivity) N4->N5 N6 6. Cheng-Prusoff Analysis (Calculate Absolute Ki) N5->N6 Validation Quality Control: Define NSB with 10 µM Naloxone Validation->N2

Diagram 2: Self-validating workflow for the GPCR radioligand competition binding assay.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances. 1

  • Opioid and sigma receptor studies. New developments in the design of selective sigma ligands - DSpace. 2

  • A model explaining structure-activity relationships of opiate agonists and antagonists - PNAS. 3

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - Journal of Medicinal Chemistry, ACS. 4

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A Comparative Guide to a Validated LC-MS/MS Method for the Quantification of 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide presents a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 1-(2-Methylprop-2-enyl)piperidin-4-ol, a polar, basic compound, in human plasma.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the experimental design, offering insights grounded in years of field experience. We will explore the method's validation in accordance with the globally harmonized ICH M10 guideline, ensuring the production of robust and defensible data.[1][2][3] Furthermore, this guide provides a critical comparison with alternative analytical techniques, furnishing you with the data and understanding to justify your choice of methodology.

The Analytical Challenge: Physicochemical Properties of 1-(2-Methylprop-2-enyl)piperidin-4-ol

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method.[4] While experimental data for 1-(2-Methylprop-2-enyl)piperidin-4-ol is not extensively published, we can infer its properties from its structure, which features a polar hydroxyl group and a basic piperidine nitrogen.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Method Development
Molecular Weight 169.26 g/mol Suitable for mass spectrometry.
pKa (Basic) ~9.0 - 10.0The compound will be protonated at acidic pH, influencing extraction and chromatographic retention.
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that both reversed-phase and HILIC chromatography could be viable. Liquid-liquid extraction and solid-phase extraction are potential sample preparation techniques.
Solubility High in organic solvents, moderate in water.The choice of reconstitution solvent will be important to ensure analyte stability and compatibility with the mobile phase.

Note: These values are estimated based on the structure and data for similar piperidine derivatives and should be experimentally confirmed during method development.[5][6]

The Gold Standard: LC-MS/MS Method

LC-MS/MS is the preferred technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[7]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 1-(2-Methylprop-2-enyl)piperidin-4-ol in human plasma.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation (Acetonitrile with Internal Standard) Plasma Sample->Protein Precipitation Evaporation Evaporation to Dryness Protein Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase A Evaporation->Reconstitution LC Separation Reversed-Phase UPLC Reconstitution->LC Separation MS/MS Detection Tandem Mass Spectrometry (Positive ESI, MRM) LC Separation->MS/MS Detection Quantification Calibration Curve Quantification MS/MS Detection->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: A generalized workflow for the quantitative analysis of 1-(2-Methylprop-2-enyl)piperidin-4-ol.

Materials and Methods
Reagents and MaterialsEquipment
1-(2-Methylprop-2-enyl)piperidin-4-ol reference standard (>98% purity)UPLC System (e.g., Waters Acquity, Sciex ExionLC)
1-(2-Methylprop-2-enyl)piperidin-4-ol-d4 (Internal Standard, IS)Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
Human plasma (K2-EDTA)Nitrogen Evaporator
Acetonitrile (LC-MS grade)Centrifuge
Methanol (LC-MS grade)Vortex Mixer
Formic acid (LC-MS grade)Calibrated Pipettes
Ammonium acetate (LC-MS grade)Analytical Balance
Water (18.2 MΩ·cm)pH Meter
Detailed Protocols

1. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared at a fixed concentration in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 170.2 m/z -> Q3: 98.1 m/z

      • Internal Standard (IS): Q1: 174.2 m/z -> Q3: 102.1 m/z

    • Source Parameters: Optimize for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

Method Validation According to ICH M10 Guideline

A full validation was performed to ensure the method is suitable for its intended purpose.[1][3][8][9][10]

Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and IS.

Acceptance Criteria: The response of interfering peaks should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[8]

Linearity and Range

The linearity of the method was evaluated by analyzing calibration curves prepared at eight concentration levels ranging from 1.0 to 1000 ng/mL. The curves were constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A weighted (1/x²) linear regression was used.

Linearity Data:

ParameterResult
Range 1.0 - 1000 ng/mL
Regression Equation y = 0.015x + 0.002
Correlation Coefficient (r²) > 0.998

Acceptance Criteria: r² ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for LLOQ).[7]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing four levels of QCs (LLOQ, Low, Mid, High) in six replicates on three different days.

Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.08.55.29.86.5
Low QC 3.06.2-3.17.5-2.8
Mid QC 1004.51.85.12.3
High QC 8003.8-0.94.6-1.2

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (%Bias) within ±15% (±20% for LLOQ).[11]

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with that in a neat solution at low and high QC concentrations from six different plasma lots. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Matrix Effect and Recovery Data:

QC LevelMatrix FactorIS Normalized Matrix FactorRecovery (%)
Low QC 0.951.0292.5
High QC 0.981.0195.1

Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.[9] Recovery should be consistent and reproducible.

Stability

The stability of the analyte was assessed under various conditions to ensure sample integrity from collection to analysis.

Stability Data:

Stability ConditionDurationResult
Bench-top (Room Temp) 8 hoursStable
Freeze-Thaw (3 cycles) -20°C to RTStable
Long-term 90 days at -80°CStable
Post-preparative (Autosampler) 48 hours at 10°CStable

Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.[11]

Comparative Analysis of Analytical Methods

While LC-MS/MS is the gold standard, other techniques can be employed for the quantification of piperidine derivatives. The choice depends on the specific requirements of the analysis.

Comparison of Analytical Methods cluster_0 LC-MS/MS cluster_1 GC-MS cluster_2 HPLC-UV/FLD Analyte 1-(2-Methylprop-2-enyl)piperidin-4-ol LC_MS High Sensitivity High Selectivity No Derivatization Higher Cost Analyte->LC_MS Direct Analysis GC_MS Good Sensitivity Good Selectivity Requires Derivatization Lower Cost Analyte->GC_MS Derivatization (e.g., Silylation) HPLC Lower Sensitivity Lower Selectivity Requires Derivatization Lowest Cost Analyte->HPLC Derivatization (e.g., Dansylation)

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Guide: 1-(2-Methylprop-2-enyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling specialized intermediates like 1-(2-Methylprop-2-enyl)piperidin-4-ol requires moving beyond generic safety data sheets. This compound—an N-substituted piperidine derivative featuring a methallyl group and a secondary alcohol—presents unique logistical, safety, and environmental challenges.

This guide provides a self-validating, step-by-step operational and disposal framework built on chemical causality and rigorous environmental compliance.

Chemical Profiling & Hazard Causality

To safely manage and dispose of 1-(2-Methylprop-2-enyl)piperidin-4-ol, one must first understand the structural causality behind its hazards:

  • Tertiary Amine Core: The piperidine nitrogen confers high basicity (pKa ~9–10). This makes the compound highly corrosive to biological tissues and capable of causing severe eye and skin burns upon contact[1].

  • Methallyl Group (2-Methylprop-2-enyl): The addition of this lipophilic alkene chain enhances the molecule's ability to penetrate standard laboratory gloves and skin barriers. It also lowers the flash point, making the compound a combustible, potentially flammable hazard[2].

  • Hydroxyl Group (-OH): The alcohol moiety at the C4 position allows for hydrogen bonding, making the compound miscible with water. If released into the environment, it will rapidly alter the pH of aquatic ecosystems, severely harming aquatic life[1][3].

Quantitative Hazard Assessment

The following table summarizes the extrapolated physicochemical data and corresponding hazard implications based on the established profiles of piperidine derivatives[3].

PropertyEstimated ProfileOperational & Disposal Implication
Physical State Viscous liquid or low-melting solidSpills may require both physical scraping and chemical absorption.
Basicity (pKa) ~9.5 - 10.5Highly corrosive. Requires neutralization prior to final disposal[1].
Water Solubility Miscible / Highly SolubleDo not flush. Will rapidly contaminate wastewater systems[1][4].
Vapor Density > 3.0 (Air = 1.0)Vapors are heavier than air and will accumulate in low-lying areas or sinks[1][3].

Operational Safety & Handling Protocol

Every handling step must be a self-validating system to ensure containment. Do not proceed to the next step unless the previous condition is met.

Step 1: Environmental Verification

  • Action: Verify that the chemical fume hood has a face velocity of at least 100–120 feet per minute (fpm).

  • Causality: Because piperidine vapors are heavier than air and highly irritating to the respiratory tract, inadequate ventilation will lead to vapor pooling on the benchtop[3][5].

Step 2: Advanced PPE Donning

  • Action: Don a flame-retardant lab coat, chemical splash goggles, and double-layer gloves (a heavy-duty nitrile outer glove over a standard nitrile inner glove)[2].

  • Causality: The methallyl group increases the permeation rate through thin latex or standard nitrile. Double-gloving ensures that if the outer layer is breached, the inner layer provides a critical window for safe removal.

Step 3: Equipment Grounding

  • Action: Use only non-sparking tools and ensure all metal transfer equipment is grounded[1][5].

  • Causality: The compound's vapors can form explosive mixtures with air. Static discharge from standard metal spatulas or ungrounded drums can ignite the headspace vapors.

Spill Response & Neutralization Workflow

In the event of a spill, immediate chemical mitigation is required before physical cleanup. Using strong acids (like HCl) to neutralize the basic amine will cause a violent exothermic reaction, vaporizing the chemical. Instead, a weak acid must be used.

SpillResponse A Spill Detected: 1-(2-Methylprop-2-enyl)piperidin-4-ol B Evacuate Area & Assess Volume A->B Immediate Action C Don High-Level PPE (Respirator, Nitrile) B->C Safety First D Contain Spill (Inert Absorbent) C->D Prevent Spread E Neutralize Basicity (5% Citric Acid) D->E Chemical Mitigation F Absorb & Collect in Sealed Container E->F Physical Removal G Transfer to Hazardous Waste F->G EPA Compliance

Workflow for neutralizing and disposing of 1-(2-Methylprop-2-enyl)piperidin-4-ol spills.

Spill Execution Steps:

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use sawdust, as the basic amine can react with organic matter[1].

  • Neutralization: Slowly spray a 5% citric acid or sodium bisulfate solution over the spill. Causality: This converts the volatile, corrosive freebase amine into a stable, water-soluble piperidinium salt, drastically reducing the inhalation hazard.

  • Collection: Sweep the neutralized slurry using non-sparking tools and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container[5].

Proper Disposal Procedures

The guiding principle for the disposal of 1-(2-Methylprop-2-enyl)piperidin-4-ol is strict adherence to environmental regulations. The EPA explicitly prohibits the sewering or flushing of hazardous pharmaceutical intermediates and basic amines[4].

Phase A: Liquid Waste Management
  • Segregation: Never mix piperidine derivatives with oxidizing agents, strong acids, or halogenated solvents in the same waste carboy. This can lead to pressurization and container rupture.

  • Containment: Collect all liquid waste (including reaction mother liquors and extraction solvents) in a designated, clearly labeled HDPE hazardous waste container[2].

  • Labeling: Label the container with the exact chemical name, the primary hazard ("Corrosive/Toxic"), and the accumulation start date.

Phase B: Solid Waste & Consumables
  • Contaminated PPE: Gloves, absorbent pads, and paper towels that have come into contact with the chemical must be treated as hazardous waste[2].

  • Packaging: Place these items in a heavy-duty, transparent hazardous waste bag. Tie the bag securely and place it inside a rigid secondary container (like a poly-drum) to prevent vapor escape.

Phase C: Empty Container Decontamination

The lipophilic nature of the methallyl group causes the chemical to adhere stubbornly to glass and plastic surfaces.

  • Triple-Rinsing: "Empty" reagent bottles must be triple-rinsed in the fume hood using a compatible solvent (e.g., ethanol or acetone)[2].

  • Rinsate Disposal: The solvent rinsate now contains trace amounts of the amine and must be poured into the flammable liquid hazardous waste stream.

  • Defacing & Discarding: Once triple-rinsed, deface the original chemical label with a thick marker. The clean, dry container can then be disposed of according to your institution's solid waste protocols[2].

Phase D: Regulatory Handoff

Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Ensure the waste manifests accurately reflect the corrosive and toxic nature of the piperidine derivative to guarantee it is routed for high-temperature incineration, which is the only acceptable method for ultimate destruction[1][2].

References

  • Title: Piperidine | C5H11N | CID 8082 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Management of Hazardous Waste Pharmaceuticals Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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